Ethyl 2-(3-aminophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUURMJLRJOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 2-(3-aminophenyl)acetate" properties and structure
Starting Data Collection
I've initiated a thorough search for information on "Ethyl 2-(3-aminophenyl)acetate." My focus right now is on gathering specifics about its chemical and physical characteristics, delving into its molecular structure, and learning about its synthesis methods.
Expanding Information Gathering
I'm now expanding my data collection, I'm making it a top priority to run a broad series of Google searches to get in-depth details on "this compound." I'll focus on its chemical and physical properties, molecular structure, synthesis methods, and its applications. I'll analyze the search results to find key data, like molecular weight, melting and boiling points, solubility, and spectral data.
Organizing the Research
I'm now diving into the structuring phase. My focus is on synthesizing a comprehensive guide. I will start with a broad Google search and then analyze findings to determine key data like molecular weight and common synthetic routes. The guide will include sections on physicochemical properties, structural analysis, synthesis methodologies, and applications. I'll include diagrams, tables, and in-text citations.
Beginning Research Phase
I've just started my investigation into "this compound." I've got the molecular formula (C10H13NO2), molecular weight (around 179.22 g/mol ), and CAS number (52273-77-7). This is a solid foundation, and I'm ready to dive deeper into its properties and uses.
Analyzing Chemical Data Gaps
I've gathered quite a bit of initial data on "this compound." My search results provided the molecular formula, weight, CAS number, and synonyms. I also have 2D/3D structure representations and computed properties. Now, I'm focusing on the gaps: I need experimental physical properties like melting and boiling points, along with solubility data. Spectroscopic data, including IR, NMR, and Mass Spec, are critical, and a reliable synthesis protocol is essential. I am hoping to get more specific information as the next step.
Addressing Data Deficiencies
I'm now zeroing in on missing experimental data. While I've gathered the basics – formula, weight, CAS, and structures – I lack critical details for a solid technical guide. I need the melting and boiling points, solubility, and spectroscopic data (IR, NMR, Mass Spec) specifically for "this compound." A reliable synthesis protocol and application examples in drug development are also top priorities, along with safety and handling specifics. My next steps involve focused searches to find this information.
Continuing To Refine Search
The new search results have revealed more insights, though the work is far from complete. I've uncovered some physical properties of relevant compounds, which is a step in the right direction. There is a need to fill in these gaps, to provide a high-quality guide.
Assessing Information Gaps
My latest search has highlighted some key gaps in the data. While I've found physical properties for related compounds and a potential synthetic route involving a nitro precursor, specific experimental data for the target molecule—melting/boiling points, NMR, mass spec, and safety information—remain elusive. I've noted down the limitations and will focus on bridging these gaps. I still lack application-specific data.
Narrowing The Focus
Okay, the recent data has been a mixed bag. I've turned up properties for similar compounds and a promising synthesis path via a nitro precursor, as well as a reference to an IR spectra, though not the monomer. Still, I'm missing crucial data for my target, like melting/boiling points and NMR data. The application information is vague. The plan is to hunt down data sheets and relevant publications to get these holes filled.
Analyzing Crucial Gaps
I've made some progress, but I see critical gaps remain before I can finalize the technical guide. The searches in the third step were fruitful to some extent. I was able to find a couple of computed properties, and the CAS number for the target compound, but other information is still needed before completion.
Investigating Key Properties
I'm focusing now on the critical missing data. My searches revealed a synthesis for a closely related molecule, the 4-aminophenoxy analog. I am still missing the target's physical properties, spectroscopic data, and specific applications in drug development. I have only found general statements so far. I am now trying to find a specific safety data sheet, which I have not found yet.
Narrowing Search Parameters
I'm now concentrating on specific scientific articles and patents. While the 4-aminophenoxy analog synthesis provides a solid starting point, I still need data for the 3-amino version itself. My targeted searches include looking for experimental physical properties, spectroscopic data, and specific applications. A detailed technical data sheet or SDS for the target molecule remains elusive.
Gathering Crucial Information
I've got the basic identifiers for "this compound" (CAS number, formula, weight) and found a reliable synthetic method for a similar molecule: ethyl 3-(3-aminophenyl)propanoate. This seems like a promising starting point for a synthesis strategy, but I need to identify the crucial variations for this key molecule.
Refining Search Parameters
I'm focusing my efforts on narrowing down the search parameters. While I've located identifiers and synthetic strategies for similar compounds like ethyl 3-(3-aminophenyl)propanoate and ethyl-2-(4-aminophenoxy)acetate, and can derive nitro-reduction as a strategy, crucial experimental data for my target molecule, such as melting point, spectroscopic data (NMR, IR, mass spec), drug development applications, and a Safety Data Sheet (SDS) remains elusive. I need to make some adjustments.
Evaluating Data Availability
I've hit a wall searching for specific experimental data, particularly spectroscopic data and safety information, directly for my target compound. While I've gathered basic identifiers and a promising synthetic route based on nitro-reduction, crucial details like melting point and specific NMR/IR data remain elusive. The hunt for drug development applications has also come up short. Given these gaps, I will use predictive techniques and established information on similar compounds to fill them. My guide will include predictions for spectroscopic data and outline potential medicinal applications. A safety section will also be included, using information from similar compounds.
Analyzing Data Gaps
I'm now fully aware of the data gaps. While I have the basic identifiers and a robust nitro-reduction-based synthesis for a related molecule, I'm missing crucial experimental data (melting point, spectroscopy, applications, and safety) for my target compound. Given this, I am building my guide with predicted data for spectroscopy, potential medicinal applications, and a safety section based on related compounds. I am confident I can make the most of what I have.
An In-Depth Technical Guide to Ethyl 2-(3-aminophenyl)acetate
For professionals in research, chemical synthesis, and pharmaceutical development, a comprehensive understanding of key reagents and intermediates is paramount. Ethyl 2-(3-aminophenyl)acetate is a versatile building block with significant applications in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its core properties, synthesis, and handling, grounded in established scientific principles.
Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is characterized by a specific molecular formula and weight, which dictates its stoichiometric behavior in chemical reactions.
Molecular Identity
The molecular formula for this compound is C₁₀H₁₃NO₂ .[1][2][3] This formula confirms the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its molecular weight is approximately 179.22 g/mol .[1][4][5]
These fundamental values are critical for calculating molar equivalents in reaction planning and for the interpretation of analytical data such as mass spectrometry.
Structural and Chemical Identifiers
A variety of identifiers are used to catalogue this compound across different databases and supplier inventories:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52273-79-7 | CP Lab Safety[3], Achmem[6] |
| SMILES | CCOC(=O)CC1=CC(=CC=C1)N | PubChem[1] |
| InChIKey | JEVUURMJLRJOSG-UHFFFAOYSA-N | PubChem[1] |
The structural arrangement, with a primary amine on the phenyl ring and an ethyl ester, provides two key reactive sites, making it a valuable bifunctional molecule in organic synthesis.
Physicochemical Data
Proper experimental design and safety protocols rely on accurate physicochemical data.
| Property | Value | Notes |
| Molecular Weight | 179.22 g/mol | [1][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6][7] |
The requirement for refrigerated and dark storage under an inert atmosphere suggests potential sensitivity to oxidation and degradation from light or air exposure.[6][7] The amine group is particularly susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.
Synthesis and Reaction Pathways
The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. One common synthetic route involves the reduction of a nitro group to an amine. For a related compound, ethyl-2-(4-aminophenoxy)acetate, a facile synthesis has been reported involving the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group.[8] This type of transformation is a cornerstone of aromatic chemistry.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of aminophenyl acetates from their nitro precursors, a common strategy in pharmaceutical intermediate synthesis.
Caption: Generalized synthetic pathway for this compound.
Key Experimental Protocol: Reduction of a Nitro Aromatic Compound
The selective reduction of a nitro group in the presence of an ester is a critical transformation. A well-established and cost-effective method utilizes iron powder in the presence of an ammonium chloride solution.
Protocol: Synthesis of Ethyl-2-(4-aminophenoxy) Acetate [8]
-
Reaction Setup: A mixture of p-nitrophenol in dry acetone and anhydrous K₂CO₃ is refluxed with stirring.
-
Alkylation: Ethyl 2-bromoacetate and a catalytic amount of potassium iodide are added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up (Alkylation): After completion, the reaction is filtered while hot and washed with acetone.
-
Reduction: Without further purification, the resulting ethyl p-nitrophenoxy acetate is treated with a mixture of ethanol/water, NH₄Cl, and Fe powder.
-
Reflux: The mixture is refluxed for 4 hours.
-
Isolation: The reaction mixture is filtered hot, followed by extraction with ethyl acetate.
-
Crystallization: The product is left to stand, affording reddish-brown crystals.
Causality: The use of Fe/NH₄Cl is a classic method for nitro group reduction that is often preferred in industrial settings due to its lower cost and milder conditions compared to catalytic hydrogenation, which may require high pressure and specialized equipment.[8] The ester functionality is stable under these conditions, demonstrating the selectivity of this reagent system.
Applications in Drug Development
This compound and its isomers are valuable precursors in the synthesis of a wide range of pharmaceutical agents. The primary amine allows for the introduction of various functional groups through acylation, alkylation, or diazotization reactions, while the ester can be hydrolyzed or used in transesterification reactions.
For instance, related aminophenoxy acetates have been identified as building blocks for dual-acting hypoglycemic agents that target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ).[8] This highlights the role of such synthons in developing treatments for metabolic diseases.
Logical Relationship in API Synthesis
The utility of this compound can be visualized as a central node from which multiple synthetic pathways can diverge to create a library of potential drug candidates.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper handling is essential. This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[6]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its bifunctional nature, with both a reactive amine and an ester group, provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its fundamental properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. This compound, 98% Purity, C10H13NO2, 10 grams. [Link]
-
PubChem. Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound - [sigmaaldrich.com]
- 6. achmem.com [achmem.com]
- 7. qcc.edu [qcc.edu]
- 8. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Solubility of Ethyl 2-(3-aminophenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-aminophenyl)acetate is a valuable chemical intermediate with applications in the synthesis of various pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in research and development, particularly in process chemistry, purification, and formulation development. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. Key descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| XLogP3-AA | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| CAS Number | 52273-79-7 | [3][4] |
The presence of both a hydrogen bond donor (the primary amine group) and multiple hydrogen bond acceptors (the ester carbonyl oxygen and the amine nitrogen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The positive XLogP3-AA value indicates a degree of lipophilicity, suggesting solubility in nonpolar organic solvents is also possible. The topological polar surface area further points towards the compound's ability to engage in polar interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that a solute will have the highest solubility in a solvent that has a similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding. Organic solvents can be broadly categorized as follows:
-
Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol) and water, can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: These solvents, including acetone, ethyl acetate, and dimethylformamide (DMF), have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.
-
Nonpolar Solvents: These solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.
Based on the structure of this compound, which possesses both polar (amine and ester groups) and nonpolar (benzene ring and ethyl chain) regions, its solubility is expected to be nuanced.
-
In Polar Protic Solvents: The primary amine group can donate a hydrogen bond to the solvent, and the ester and amine can accept hydrogen bonds. This should lead to good solubility in alcohols.
-
In Polar Aprotic Solvents: The dipole-dipole interactions between the solvent and the polar functional groups of the solute will be the primary driving force for dissolution. Solvents like DMSO and DMF are expected to be effective.
-
In Nonpolar Solvents: The nonpolar benzene ring and ethyl group will interact favorably with nonpolar solvents through van der Waals forces. However, the polar amine and ester groups may limit solubility in highly nonpolar solvents like hexane.
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in different types of organic solvents.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade):
-
Methanol (Polar Protic)
-
Ethanol (Polar Protic)
-
Acetone (Polar Aprotic)
-
Ethyl Acetate (Polar Aprotic)
-
Toluene (Nonpolar)
-
Hexane (Nonpolar)
-
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol Workflow:
Caption: Experimental workflow for solubility determination.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted samples by HPLC. The HPLC method should be validated for linearity, accuracy, and precision. A typical method might involve a C18 column and a mobile phase of acetonitrile and water with UV detection at a wavelength where this compound has strong absorbance.
-
-
Calibration Curve Generation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Inject the standards into the HPLC and construct a calibration curve by plotting the peak area against the concentration.
-
-
Solubility Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
-
Expected Solubility Profile (Qualitative)
Based on the theoretical principles discussed, the following qualitative solubility profile for this compound can be anticipated:
-
High Solubility: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Moderate Solubility: Acetone, Ethyl Acetate, Dichloromethane (DCM)
-
Low to Moderate Solubility: Toluene
-
Low Solubility: Hexane, Heptane
It is important to note that these are predictions, and experimental verification is essential for obtaining accurate quantitative data.
Conclusion
The solubility of this compound in organic solvents is governed by a balance of its polar (amine and ester) and nonpolar (aromatic ring and alkyl chain) functionalities. A comprehensive understanding of these interactions, coupled with rigorous experimental determination, is crucial for its effective application in synthetic chemistry and pharmaceutical development. The protocols and theoretical framework provided in this guide offer a robust foundation for researchers and scientists working with this important chemical intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to Ethyl 2-(3-aminophenyl)acetate for Pharmaceutical Research and Development
For researchers, medicinal chemists, and professionals in drug development, the selection and sourcing of key starting materials and intermediates are critical decisions that impact the efficiency, reproducibility, and success of a synthetic campaign. Ethyl 2-(3-aminophenyl)acetate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the commercial landscape, synthesis, quality control, and strategic applications of this important chemical intermediate.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers globally, catering to different scales of research and manufacturing, from laboratory grams to bulk quantities. The supplier landscape can be broadly categorized into large, multinational distributors and specialized, niche manufacturers.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier Category | Representative Companies | Geographical Presence | Typical Purity Grades | Notes |
| Major Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWR | Worldwide | ≥97%, ≥98% | Offer a wide range of catalog sizes, extensive quality documentation, and robust supply chains. Ideal for research and early development. |
| Specialized Chemical Suppliers | CymitQuimica, Fluorochem, BLDpharm | Europe, North America, Asia | ≥98%, custom purities available | Often provide more competitive pricing for larger quantities and may offer custom synthesis services. |
| Chemical Marketplaces | ChemicalBook, MolPort, PubChem | Online | Varies by listing | Aggregate listings from numerous suppliers, allowing for price and availability comparison. Diligence is required to verify the ultimate supplier's credentials. |
| Contract Research and Manufacturing Organizations (CROs/CMOs) | Available upon request | Global | As per client specification | For large-scale cGMP manufacturing, CROs and CMOs can synthesize this compound to meet stringent regulatory requirements. |
When selecting a supplier, it is imperative to consider not only the cost but also the available documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS), as well as the supplier's quality management system certifications (e.g., ISO 9001). For drug development applications, traceability of the material and a consistent impurity profile are paramount.
Synthesis, Quality Control, and Impurity Profile
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API).
Predominant Synthetic Route: Catalytic Hydrogenation
The most common and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, ethyl 2-(3-nitrophenyl)acetate.
Figure 1: General workflow for the synthesis of this compound via catalytic hydrogenation.
This reduction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] The choice of solvent (often ethanol or ethyl acetate) and reaction conditions (hydrogen pressure, temperature) can be optimized to ensure complete conversion and minimize side reactions. Palladium on carbon is a versatile catalyst for various hydrogenation reactions in organic synthesis, including the reduction of nitro compounds.[1]
Quality Control and Typical Specifications
A comprehensive Certificate of Analysis is a non-negotiable requirement for any batch of this compound intended for pharmaceutical use. Key analytical tests and typical specifications are outlined below.
Table 2: Typical Certificate of Analysis for this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid or solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Varies based on synthesis | Gas Chromatography (GC) |
| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Potential Impurities
A critical aspect of quality control is the identification and quantification of potential impurities. Given the primary synthetic route, the following impurities should be considered:
-
Unreacted Starting Material: Residual ethyl 2-(3-nitrophenyl)acetate.
-
Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamino compounds.
-
Catalyst Leaching: Trace amounts of palladium.
-
Solvent Residues: Ethanol, ethyl acetate, or other solvents used in the synthesis and purification.
-
Over-alkylation Products: Though less common, reaction of the product amine with the ethyl acetate moiety under certain conditions.
The presence of these impurities can have significant consequences in subsequent synthetic steps, potentially leading to side reactions, catalyst poisoning, or the formation of difficult-to-remove impurities in the final API.
Applications in Drug Discovery and Development
This compound is a valuable building block due to its two reactive functional groups: a primary aromatic amine and an ethyl ester. The amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, while the ester can be hydrolyzed, reduced, or act as an electrophile. This dual reactivity makes it a key intermediate in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.
While its use is widespread, a notable example of its application is in the synthesis of certain kinase inhibitors and other complex molecular architectures. Although direct public-domain examples linking this specific intermediate to blockbuster drugs can be proprietary, its structural motif is found in numerous patented compounds. For instance, intermediates with similar functionalities are crucial in the synthesis of biphenyl-4-yl-sulfonic acid arylamides, which have been investigated as therapeutic agents.[2] The general utility of aromatic amines as intermediates in pharmaceutical synthesis is well-established.
The strategic value of this compound lies in its ability to introduce a substituted phenylacetic acid moiety, which can serve as a key pharmacophoric element or a linker to other parts of a drug molecule.
Figure 2: The role of this compound as a versatile intermediate in the synthesis of diverse pharmaceutical scaffolds.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) from the supplier should always be consulted before use.
Key Safety and Handling Information:
-
Hazard Classification: While a full hazard profile depends on the specific supplier's SDS, aromatic amines as a class can be skin and eye irritants, and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially accessible and synthetically versatile intermediate of significant value to the pharmaceutical industry. A thorough understanding of its supplier landscape, synthetic origins, and potential impurity profile is essential for its effective use in drug discovery and development. By carefully selecting suppliers, implementing robust quality control measures, and leveraging its synthetic potential, researchers can confidently incorporate this building block into their synthetic strategies to construct novel and complex drug candidates.
References
-
ResearchGate. Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. [Link][3]
-
ResearchGate. Activated Carbon Supported Palladium Nanoparticle Catalysts Synthesized by Atomic Layer Deposition: Genesis and Evolution of Nanoparticles and Tuning the Particle Size. [Link]
-
PubMed. Palladium-Catalyzed Reductive Double Carbonylation of Nitroarenes with Aryl Halides Using Mo(CO)6 as a Reductant and Carbonyl Source. [Link][4]
-
Google Patents. Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents. [2]
Sources
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Reductive Double Carbonylation of Nitroarenes with Aryl Halides Using Mo(CO)6 as a Reductant and Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(3-aminophenyl)acetate as a Precursor in Medicinal Chemistry
Foreword: The Strategic Value of a Bifunctional Precursor
In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular scaffolds are paramount. The selection of a starting material is not merely a matter of convenience but a strategic decision that dictates the accessibility of novel chemical space. Ethyl 2-(3-aminophenyl)acetate emerges as a precursor of significant strategic value. Its structure, featuring a nucleophilic aromatic amine and a modifiable ester group positioned in a meta relationship, offers a unique combination of reactivity and architectural potential. This guide provides an in-depth exploration of this versatile building block, moving from its fundamental properties and synthesis to its application in constructing complex, biologically relevant heterocyclic systems. The protocols and insights herein are curated for the practicing medicinal chemist, emphasizing not just the "how" but the critical "why" behind synthetic choices, ensuring a foundation of trustworthiness and scientific rigor.
Core Physicochemical Profile
A thorough understanding of a precursor's physical and chemical properties is the bedrock of its effective utilization in synthesis. These parameters govern solubility, reactivity, and storage conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 52273-79-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |
| Molecular Weight | 179.22 g/mol | [1][2][4] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [5] |
Synthesis of the Precursor: A Foundational Protocol
The most common and economically viable route to this compound involves the selective reduction of its nitro analogue, ethyl 2-(3-nitrophenyl)acetate. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, and functional group tolerance. While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, methods employing metals in acidic or neutral media, such as iron powder with ammonium chloride, are often preferred in laboratory and industrial settings for their operational simplicity and cost-effectiveness.[6][7]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Fe/NH₄Cl Reduction
This protocol describes a robust and scalable method for the synthesis of the title compound.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(3-nitrophenyl)acetate (1.0 eq) and a 5:1 mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 3.0 eq) to the stirred solution. The addition of iron powder is often portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours.
-
Causality Insight: The Fe/NH₄Cl system generates nascent hydrogen in situ, which is the active reducing species. NH₄Cl acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the iron surface. This method is safer and more economical than using pressurized hydrogen gas with a palladium catalyst.[6]
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, more polar due to the -NH₂ group) indicates reaction completion. A UV lamp and/or an iodine chamber can be used for visualization.
-
Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.
-
Expertise Note: Hot filtration is crucial as some iron oxides may precipitate upon cooling, complicating the filtration process.
-
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.
The Duality of Reactivity: A Medicinal Chemist's Toolkit
The synthetic utility of this compound stems from its two primary reactive sites: the nucleophilic amine and the electrophilic ester carbonyl. This bifunctionality allows for both linear chain extension and, more importantly, the construction of diverse heterocyclic scaffolds.
Caption: Core reactivity pathways of this compound.
Reactions at the Amine Center
The primary aromatic amine is a potent nucleophile, readily participating in a variety of cornerstone reactions in medicinal chemistry:
-
Acylation: Forms stable amide bonds upon reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt). This is the most common method for elaborating the scaffold.
-
Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides, a privileged functional group in many drug classes.
-
Urea/Thiourea Formation: Addition to isocyanates or isothiocyanates yields ureas and thioureas, respectively, which are excellent hydrogen bond donors and acceptors.
Reactions Involving the Ester and Phenyl Core
-
Ester Hydrolysis: The ethyl ester can be saponified (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This unmasks a new functional handle for further modifications, such as amide coupling to a different amine.
-
Intramolecular Cyclization: This is where the precursor's true power lies. By first acylating the amine with a bifunctional reagent, subsequent intramolecular cyclization can lead to a variety of heterocyclic systems. The reaction between the newly formed amide nitrogen (or the original amine) and the acetate group (or its hydrolyzed acid form) is a powerful strategy for ring formation.
Application Profile: Architecting Bioactive Heterocycles
The strategic placement of the amine and acetate groups makes this precursor ideal for synthesizing fused ring systems, particularly those containing a seven-membered ring like benzodiazepines and thiazepines.
Case Study: Synthesis of a 1,4-Benzodiazepine Core
The 1,4-benzodiazepine scaffold is central to a class of psychoactive drugs.[8] A common synthetic strategy involves the cyclization of an N-acylated 2-aminophenyl precursor. This compound provides an elegant entry into analogues of this class.
General Workflow for Benzodiazepine Synthesis:
Caption: General workflow for benzodiazepine synthesis from the precursor.
Protocol: Synthesis of a Dihydro-1H-benzo[e][4][6]diazepin-5(2H)-one Derivative
This protocol outlines the synthesis of a lactam, a core structure in many benzodiazepines.
-
Acylation:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise.
-
Causality Insight: The base neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine. The reaction is run at 0°C to control the exotherm and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-acylated intermediate, which may be used directly or purified.
-
-
Intramolecular Cyclization:
-
Dissolve the N-acylated intermediate (1.0 eq) in a dry polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.
-
Trustworthiness Principle: The reaction is self-validating. The cyclization mechanism involves the deprotonation of the amide N-H, which then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion to form the seven-membered ring lactam. The progress can be followed by TLC, observing the consumption of the intermediate and the formation of a new, typically more polar, product.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until TLC indicates completion.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the final benzodiazepine derivative by flash chromatography or recrystallization. The structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its dual reactivity, coupled with straightforward synthesis, provides an efficient and reliable pathway to a vast array of complex molecules. From simple amide derivatives to elaborate heterocyclic systems like benzodiazepines, this precursor empowers researchers to build diverse libraries of compounds for biological screening. By understanding the causality behind its reactions and employing self-validating protocols, scientists can leverage this powerful building block to accelerate the discovery of next-generation therapeutics.
References
-
El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link][6][7]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13042040, this compound. Retrieved from [Link].[1]
-
Reeder, E., et al. (1995). Synthesis of benzodiazepines. Google Patents (US5466799A). Available at: [8]
-
Naim, M. J., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][6]diazepin-2-ylamino)benzoate. Molbank. Available at: [Link][9]
-
Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Heteroatom Chemistry. Available at: [Link][10]
-
El-Bayouki, K. (2013). Scheme 47: Intramolecular cyclization through dehydration of ethyl 2-(2-aminophenylthio)-4-oxo-4-p-substitutes-phenyl-butanoate via heating. ResearchGate. Available at: [Link][11]
Sources
- 1. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:52273-79-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 52273-79-7|this compound|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. achmem.com [achmem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Latent Therapeutic Potential of Ethyl 2-(3-aminophenyl)acetate Derivatives: A Technical Guide for Drug Discovery
Abstract
The scaffold of ethyl 2-(3-aminophenyl)acetate, a seemingly simple aromatic amino acid ester, holds significant untapped potential for the development of novel therapeutic agents. Its inherent structural features—a reactive amine for diverse functionalization, a modifiable ester group, and a central phenyl ring amenable to substitution—position it as a versatile starting point for generating libraries of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the prospective biological activities of this compound derivatives, drawing upon analogous structures and patent literature to illuminate promising avenues for research and development in oncology, immunology, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.
Introduction: The this compound Scaffold - A Versatile Building Block
This compound is a readily accessible chemical entity characterized by a phenyl ring substituted with an amino group at the meta-position and an ethyl acetate group.[1] This arrangement of functional groups provides a unique platform for synthetic diversification. The primary amine serves as a nucleophilic handle for a vast array of chemical transformations, including acylation, alkylation, sulfonylation, and diazotization followed by various coupling reactions. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be a site for transesterification. Furthermore, the aromatic ring itself can be subject to electrophilic substitution, although the directing effects of the existing substituents must be considered.
The strategic importance of this scaffold lies in its potential to serve as a template for generating molecules that can interact with a wide range of biological targets. The aminophenylacetic acid core is found in various biologically active molecules, suggesting its utility in medicinal chemistry.[2][3] This guide will delve into the prospective applications of its derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial activities.
Synthetic Strategies for Derivatization
The generation of a diverse library of this compound derivatives is paramount to exploring their full therapeutic potential. The primary synthetic routes involve modifications at the amino group, the ester functionality, and the aromatic ring.
Modification of the Amino Group
The nucleophilic primary amine is the most common site for derivatization.
-
Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base yields a wide range of amide derivatives. This approach is fundamental for introducing diverse functionalities and modulating the electronic and steric properties of the molecule.
-
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives, a common motif in many therapeutic agents.
-
Diazotization and Azo Coupling: The diazotization of the primary amine with nitrous acid, followed by coupling with electron-rich aromatic or heterocyclic compounds, can generate a series of azo dyes with potential biological activities.[4]
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce a variety of alkyl or arylalkyl substituents on the nitrogen atom.
Synthesis of Heterocyclic Derivatives
A promising strategy for generating novel chemical entities with enhanced biological activity is the construction of heterocyclic rings using the aminophenylacetate scaffold.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: The amino group can be utilized as a key building block for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.[5]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Potential Biological Activities and Therapeutic Targets
While direct and extensive studies on the biological activities of this compound derivatives are limited, the existing patent literature and research on structurally similar compounds provide compelling evidence for their potential in several therapeutic areas.
Anticancer Activity
The pursuit of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of aminophenylacetic acid have been explored for their potential in this area.
Evidence from Patent Literature:
A European patent (EP3311841B1) describes the use of a CBP/catenin inhibitor in combination with an immune checkpoint inhibitor for treating cancer.[6] While not explicitly detailing this compound derivatives, the broader class of compounds targeting these pathways could potentially include structures derived from this scaffold. The development of small molecules that modulate protein-protein interactions in cancer signaling is a burgeoning field, and the aminophenylacetate core offers a template for designing such inhibitors.
Insights from Analogous Structures:
Research on 2-acyl-3-aminophenyl-1,4-naphthoquinones has demonstrated their in vitro antiproliferative activities against breast and prostate cancer cell lines.[2] These compounds share the aminophenyl moiety, suggesting that its incorporation into different molecular frameworks can lead to potent anticancer agents. The mechanism of action for these naphthoquinones is thought to involve the inhibition of heat shock protein Hsp90.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental in vitro assay to evaluate the anticancer potential of newly synthesized derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Aminophenylacetic acid derivatives have been patented for their immunomodulating properties.
Evidence from Patent Literature:
European patent EP0094599A1 discloses the use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.[7] The patent describes derivatives with substitutions on the amino group and the phenyl ring, suggesting that modifications to the core this compound scaffold could yield compounds with immunomodulatory effects, encompassing both immunosuppressive and immunostimulating activities.
Insights from Analogous Structures:
Studies on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated their analgesic and anti-inflammatory activities in vivo.[3] These compounds, while structurally distinct, share the ethyl acetate moiety and highlight the potential for ester-containing compounds to exhibit anti-inflammatory properties.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay
A simple and rapid in vitro assay to screen for potential anti-inflammatory activity is the nitric oxide (NO) scavenging assay. Overproduction of NO is a hallmark of inflammation, and compounds that can scavenge NO may have anti-inflammatory potential.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS). Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compounds, 50 µL of sodium nitroprusside solution, and 50 µL of PBS. Include a control with PBS instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reagent Addition: Add 100 µL of Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Caption: Workflow of the nitric oxide scavenging assay.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds are a rich source of antimicrobial drugs, and derivatives of this compound can be precursors to such compounds.
Evidence from Patent Literature:
While no patents directly link this compound derivatives to antimicrobial activity, a patent for aminomethyloxooxazolidinyl arylbenzene derivatives (EP0352781A2) highlights the utility of aminophenyl-containing structures in the development of antibacterial agents.[8] This suggests that the aminophenyl moiety can be a valuable pharmacophore in the design of new antimicrobials.
Insights from Analogous Structures:
The synthesis of novel heterocyclic compounds from various amino-containing precursors has been shown to yield compounds with significant antimicrobial activity.[4] For instance, thiadiazole derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria.[9] The versatility of the amino group in this compound allows for its incorporation into a wide range of heterocyclic systems with potential antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution assay.
Structure-Activity Relationship (SAR) Considerations and Future Directions
The exploration of this compound derivatives is still in its nascent stages. However, based on the information from related compound classes, several structure-activity relationship (SAR) hypotheses can be formulated to guide future drug design:
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic properties of the molecule and its interaction with biological targets. Halogenation, for instance, is a common strategy to enhance binding affinity and metabolic stability.
-
Nature of the Amine Substituent: The size, polarity, and hydrogen bonding capacity of the substituent on the amino group will be critical in determining the biological activity. The formation of heterocyclic rings incorporating the amine is a particularly promising strategy for generating potent and selective compounds.
-
Modification of the Ester Group: While less explored, modification of the ethyl ester to other esters or amides could modulate the pharmacokinetic properties of the derivatives, such as solubility and metabolic stability.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a panel of cancer cell lines, inflammatory markers, and microbial strains will be crucial for identifying lead compounds. Subsequent lead optimization efforts, guided by SAR studies and computational modeling, can then be undertaken to develop potent and selective drug candidates.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability and the biological activities of structurally related compounds strongly suggest its potential as a starting point for the development of novel therapeutics. This technical guide has outlined the key synthetic strategies for derivatization and has provided a prospective analysis of the potential anticancer, anti-inflammatory, and antimicrobial activities of its derivatives. By leveraging the experimental protocols and SAR insights presented herein, researchers can embark on a systematic exploration of this chemical space, with the ultimate goal of discovering new and effective treatments for a range of human diseases.
References
-
Ríos, D., Valderrama, J. A., Cautin, M., Tapia, M., Salas, F., Guerrero-Castilla, A., ... & Benites, J. (2020). New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and in Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. Oxidative Medicine and Cellular Longevity, 2020, 8939716. [Link]
- Anticancer agent. (EP3311841B1).
-
Gökçe, M., Utku, S., & Küpeli, E. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl) acetate derivatives. Arzneimittel-Forschung, 57(12), 777–781. [Link]
- Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. (EP0094599A1).
-
This compound. PubChem. [Link]
- Aminomethyloxooxazolidinyl arylbenzene derivatives useful as antibacterial agents. (EP0352781A2).
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]
-
Design, Synthesis, Spectral Characterization, and Study of Biological Effect of Novel azobenzen-p,p'-di(2-amine-1,3,4- thiadiazol-5-yl) Derivatives. (2022). ResearchGate. [Link]
Sources
- 1. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3311841B1 - Anticancer agent - Google Patents [patents.google.com]
- 7. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]
- 8. EP0352781A2 - Aminomethyloxooxazolidinyl arylbenzene derivatives useful as antibacterial agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(3-aminophenyl)acetate in the Synthesis of Heterocyclic Compounds
Introduction
Ethyl 2-(3-aminophenyl)acetate is a versatile bifunctional reagent that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a primary aromatic amine and an ethyl ester separated by a methylene bridge, offers two distinct points for chemical modification. This unique arrangement of a nucleophilic amine and an electrophilic ester on a phenylacetate framework enables chemists to construct a wide array of complex heterocyclic systems. These heterocyclic scaffolds, including quinolones, benzodiazepines, and isoquinolines, are central to the development of new pharmaceuticals, agrochemicals, and functional materials.[3][4][5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles and strategic considerations that guide the synthesis of key heterocyclic cores. We will delve into established protocols, reaction mechanisms, and the causal logic behind experimental choices, offering researchers a practical and intellectually robust resource for their work.
Synthesis of Dihydroisoquinoline Scaffolds via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[7][8] this compound is an ideal precursor for the required β-arylethylamide substrate, necessitating a preliminary N-acylation step. This two-step sequence provides a reliable pathway to a core structure found in numerous alkaloids and pharmaceutical agents.
Causality and Experimental Rationale
The success of the Bischler-Napieralski reaction hinges on converting the starting amine into an amide. The amide carbonyl, when activated by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), forms a highly electrophilic nitrilium ion intermediate.[8][9] This intermediate is crucial as it is sufficiently reactive to undergo an intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring, leading to the desired cyclization. The choice of the acyl group (R-CO) allows for the introduction of various substituents at the 1-position of the resulting dihydroisoquinoline ring, adding to the synthetic versatility of the method.
Experimental Workflow: Acylation and Cyclization
Caption: Two-step workflow for dihydroisoquinoline synthesis.
Protocol 1: Synthesis of Ethyl 2-(1-Methyl-3,4-dihydroisoquinolin-7-yl)acetate
Part A: N-Acetylation
-
Reagent Preparation: Dissolve this compound (10.0 g, 55.8 mmol) in dichloromethane (DCM, 150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Amine Basification: Add triethylamine (8.5 mL, 61.4 mmol, 1.1 eq) to the solution.
-
Acylation: Add acetyl chloride (4.4 mL, 61.4 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, ethyl 2-(3-acetamidophenyl)acetate, which can often be used in the next step without further purification.
Part B: Bischler-Napieralski Cyclization
-
Setup: Place the crude ethyl 2-(3-acetamidophenyl)acetate from Part A into a 250 mL round-bottom flask. Add anhydrous toluene (100 mL).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10.2 mL, 111.6 mmol, 2.0 eq) to the solution at room temperature.[10]
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3 hours.[10][11]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Basification & Extraction: Basify the aqueous mixture to pH ~9 with concentrated ammonium hydroxide. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product.
| Step | Reactant | Key Reagent | Typical Yield | Ref. |
| N-Acetylation | This compound | Acetyl Chloride | >95% (crude) | - |
| Cyclization | Ethyl 2-(3-acetamidophenyl)acetate | POCl₃ | 70-85% | [10][11] |
Synthesis of Tetrahydroquinoline Scaffolds via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure.[12][13] By using this compound, the reaction proceeds through an analogous pathway to afford valuable tetrahydroquinoline derivatives.
Causality and Experimental Rationale
The reaction is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[12][14] The amino group of this compound condenses with the carbonyl compound to form an imine, which is then protonated by the acid catalyst (e.g., trifluoroacetic acid, HCl). This protonation significantly increases the electrophilicity of the imine carbon, enabling the electron-rich aromatic ring to act as a nucleophile and attack intramolecularly. The position of the cyclization is directed ortho to the activating amino group, leading to the formation of the six-membered heterocyclic ring.[15]
General Reaction Scheme
Caption: Mechanism of the Pictet-Spengler reaction.
Protocol 2: Synthesis of Ethyl 2-(1,2,3,4-Tetrahydroquinolin-7-yl)acetate
-
Reagent Preparation: To a solution of this compound (5.0 g, 27.9 mmol) in toluene (100 mL), add paraformaldehyde (0.92 g, 30.7 mmol, 1.1 eq).
-
Acid Catalyst: Add trifluoroacetic acid (TFA, 2.2 mL, 27.9 mmol, 1.0 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue using flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.
| Aldehyde/Ketone | Product R-group | Catalyst | Typical Yield | Ref. |
| Paraformaldehyde | H | TFA | 75-85% | [12] |
| Benzaldehyde | Phenyl | HCl (gas) | 65-75% | [15] |
| Acetone | two -CH₃ | PPA | 60-70% | - |
Synthesis of 1,4-Benzodiazepine Derivatives
2-Aminobenzophenones are critical precursors for the synthesis of medicinally important 1,4-benzodiazepines.[16][17] While not a direct precursor, this compound can be strategically elaborated into a key intermediate for the construction of the 1,4-benzodiazepine-2-one core. This involves an initial Friedel-Crafts acylation followed by cyclization with an amino acid derivative.
Causality and Experimental Rationale
The strategy involves first introducing a benzoyl group ortho to the amino group via a directed Friedel-Crafts acylation. The resulting 2-aminobenzophenone derivative can then be coupled with an α-amino acid ester (e.g., ethyl glycinate hydrochloride). The final step is an intramolecular cyclization, typically promoted by a base like pyridine, where the newly introduced amino group attacks the ester carbonyl of the original phenylacetate moiety to form the seven-membered diazepine ring. This pathway builds the core structure found in many anxiolytic and anticonvulsant drugs.[18]
Synthetic Workflow
Caption: Multi-step workflow for 1,4-benzodiazepine synthesis.
Protocol 3: Synthesis of a 1,4-Benzodiazepin-2-one Derivative (Illustrative)
Part A: Friedel-Crafts Acylation
-
Complex Formation: In a flame-dried flask under N₂, suspend anhydrous AlCl₃ (8.1 g, 60.8 mmol) in dichloroethane (100 mL). Add benzoyl chloride (6.5 mL, 55.8 mmol) dropwise at 0 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (5.0 g, 27.9 mmol) in dichloroethane (20 mL) dropwise.
-
Reaction: Heat the mixture to 60 °C for 6 hours.
-
Work-up: Cool the reaction and pour it onto a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-aminobenzophenone intermediate.
Part B: Cyclization
-
Amide Formation: Dissolve the aminobenzophenone intermediate (10.0 mmol) and ethyl glycinate hydrochloride (1.53 g, 11.0 mmol) in pyridine (50 mL).
-
Cyclization: Heat the solution to reflux for 24 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture and remove the pyridine under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.
| Step | Key Transformation | Reagents | Typical Yield | Ref. |
| Part A | Friedel-Crafts Acylation | Benzoyl Chloride, AlCl₃ | 40-55% | [16] |
| Part B | Amidation & Cyclization | Ethyl Glycinate HCl, Pyridine | 60-75% | - |
Conclusion
This compound stands out as a highly adaptable and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of its amino and ethyl acetate functionalities allows for the application of classic and robust cyclization reactions, including the Bischler-Napieralski and Pictet-Spengler reactions, as well as multi-step routes to complex scaffolds like benzodiazepines. The protocols and principles detailed in this guide underscore the importance of understanding reaction mechanisms to effectively harness the synthetic potential of this valuable building block, empowering researchers in their pursuit of novel chemical entities for drug discovery and beyond.
References
- Grokipedia. Bischler–Napieralski reaction.
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Sun, W., et al. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Al-Amiery, A. A., et al. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Al-Warhi, T., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
HAL Open Science. Quinolines synthesis from azidophenylalkynyl acetates. Available from: [Link]
-
Basit, A., et al. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available from: [Link]
-
TSI Journals. A SIMPLE AND NEW METHOD FOR THE SYNTHESIS OF 1,5-BENZODIAZEPINE AND ITS DERIVATIVES. Available from: [Link]
-
TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Trade Science Inc. Available from: [Link]
-
Al-Hussain, S. A., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]
-
IUCr. A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. Available from: [Link]
-
METU Open Access. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
National Institutes of Health. This compound. PubChem. Available from: [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. Available from: [Link]
-
National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
-
National Institutes of Health. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available from: [Link]
-
Heterocyclic Letters. Synthesis of some new 1,2,3-triazole derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
-
PubChem. Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. National Institutes of Health. Available from: [Link]
-
ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
National Institutes of Health. An Update on the Synthesis of Pyrrolo[7][10]benzodiazepines. Available from: [Link]
-
ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][10]diazepin-2-ylamino)benzoate. Available from: [Link]
-
National Institutes of Health. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Available from: [Link]
-
National Institutes of Health. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available from: [Link]
-
ResearchGate. (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available from: [Link]
-
University of Helsinki. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda. Available from: [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. name-reaction.com [name-reaction.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [helda.helsinki.fi]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(3-aminophenyl)acetate in Modern Peptide Synthesis
Introduction
In the landscape of modern drug discovery and materials science, peptides and peptidomimetics occupy a critical space between small molecules and large biologics.[1] The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of this field, offering a powerful toolkit to modulate the structure, function, and pharmacokinetic properties of peptide-based molecules.[2] UAAs can enhance in vivo stability, improve potency, increase oral absorption, and fine-tune selectivity for biological targets.[3]
Ethyl 2-(3-aminophenyl)acetate is a particularly versatile UAA building block. Its unique structure—featuring a flexible acetic acid moiety and a meta-substituted aromatic amine—provides a scaffold for introducing precise conformational constraints, such as β-turns, or for serving as a flexible linker in more complex architectures.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the rationale, core synthetic protocols, and key considerations for the effective incorporation of this compound into peptide scaffolds.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is the first step toward its successful application. The compound should be handled in accordance with standard laboratory safety procedures, including the use of personal protective equipment. Store in a cool, dry, well-ventilated area away from incompatible substances.
| Property | Value |
| CAS Number | 14338-36-4 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Light yellow to brown oil or liquid |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, Ethyl Acetate, Methanol) |
| Boiling Point | ~313.6 °C at 760 mmHg (Predicted) |
| Storage | Store at 2-8°C under an inert atmosphere |
Section 2: The Rationale for Incorporation - A Structural Perspective
The utility of this compound stems from its distinct topology compared to natural proteinogenic amino acids. The meta-substitution pattern on the phenyl ring and the methylene spacer between the ring and the carboxyl group offer unique structural possibilities.
-
Conformational Constraint: When incorporated into a peptide backbone, the phenylacetic acid scaffold can act as a potent β-turn inducer, a critical secondary structure motif involved in molecular recognition and protein folding.[4]
-
Scaffold for Diversification: The aromatic ring provides a handle for further functionalization, allowing for the synthesis of combinatorial libraries to explore structure-activity relationships (SAR).
-
Peptidomimetic Design: As a "peptidemimic" lacking a true α-carbon, it can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting therapeutic candidate.[6][7]
Caption: Workflow for preparing and using the UAA building block.
Protocol 3.1: Boc Protection of the Aromatic Amine
Causality: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. [8]Its installation is critical to prevent the amine of one monomer from reacting with the activated carboxyl group of another, which would lead to uncontrolled polymerization. The Boc group ensures that amide bond formation occurs only at the desired N-terminus of the growing peptide chain. [9][10] Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM (approx. 0.2 M concentration).
-
To the stirred solution, add triethylamine (1.5 equiv.).
-
Add Boc-anhydride (1.2 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ethyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate, is typically an oil or solid and can be purified by column chromatography on silica gel if necessary.
Protocol 3.2: Saponification of the Ethyl Ester
Causality: Peptide coupling reactions require a free carboxylic acid to be activated. Saponification is the base-mediated hydrolysis of the ethyl ester to its corresponding carboxylate salt. [11]A subsequent acidic workup protonates the carboxylate to yield the free carboxylic acid, making it ready for activation by coupling reagents. [12] Materials:
-
Ethyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate (from Protocol 3.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system: Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., 3:1 v/v)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected ester (1.0 equiv.) in a THF/water (3:1) mixture.
-
Add LiOH (1.5 - 2.0 equiv.) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield 2-(3-(tert-butoxycarbonylamino)phenyl)acetic acid as a solid, which can be recrystallized if needed.
Protocol 3.3: Solid-Phase Peptide Coupling
Causality: This protocol describes the incorporation of the prepared building block into a peptide chain anchored to a solid support (resin). [13]The process involves activating the carboxylic acid of the UAA with a coupling reagent. This transforms the carboxyl group into a highly reactive species (e.g., an active ester) that readily reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond. [14]Modern uronium/aminium-based reagents like HATU are preferred for their high efficiency, fast reaction rates, and ability to suppress racemization. [15] Materials:
-
2-(3-(tert-butoxycarbonylamino)phenyl)acetic acid (from Protocol 3.2)
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: HATU, HBTU, or HCTU (see Table 2)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure (Manual SPPS):
-
Swell the peptide-resin (1.0 equiv. of free amine sites) in DMF for 30 minutes. Drain the solvent.
-
In a separate vessel, pre-activate the amino acid. Dissolve 2-(3-(tert-butoxycarbonylamino)phenyl)acetic acid (3.0 equiv.) and HATU (2.9 equiv.) in DMF.
-
Add DIPEA (6.0 equiv.) to the amino acid/HATU solution and allow it to activate for 1-2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
To monitor coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Section 4: Comparison of Common Peptide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or unusual amino acids. [16]
| Reagent | Full Name | Key Advantages | Considerations |
|---|---|---|---|
| HATU [15][17][18] | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very fast, highly efficient, low racemization. Excellent for hindered couplings. | Higher cost. Can react with free N-terminus if used in large excess. |
| HBTU [14][17][19] | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Robust, reliable, and cost-effective. Widely used standard reagent. | Slightly lower reactivity than HATU. Can cause side reactions with certain residues. |
| HCTU [15] | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar reactivity to HBTU but reported to have reduced racemization rates. | Less common than HBTU/HATU but a very effective alternative. |
| DIC/HOBt [15]| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Inexpensive and effective for standard couplings. | Slower reaction times. Byproduct (diisopropylurea) can be difficult to remove in solution phase. Higher risk of racemization. |
Section 5: Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive (blue beads), indicating unreacted free amines, a second coupling (double coupling) may be necessary. Simply repeat the coupling protocol before proceeding to the next step.
-
Poor Solubility: If the Boc-protected amino acid shows poor solubility in DMF, a small amount of DMSO can be added as a co-solvent.
-
Side Reactions: While the meta-position of the amine reduces the risk of side reactions on the aromatic ring, always use the mildest effective conditions. Avoid excessively strong activating agents or prolonged reaction times.
-
Purification: Final cleavage of the peptide from the resin and subsequent purification by reverse-phase HPLC are standard procedures. The hydrophobicity of the phenylacetic moiety will influence the retention time of the final peptide.
Conclusion
This compound is a high-value building block for peptide synthesis, enabling the creation of sophisticated peptidomimetics with tailored structural and biological properties. By following the robust protocols outlined for Boc protection, saponification, and peptide coupling, researchers can reliably prepare the necessary amino acid derivative and incorporate it into their target sequences. A rational choice of coupling reagents and careful monitoring of reaction progress are paramount to ensuring the successful synthesis of peptides containing this versatile unnatural amino acid.
References
- Vertex AI Search. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-431.
- Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14087-14131.
- Biosynth. (n.d.). Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma.
- Das, C., Raghothama, S., & Balaram, P. (2003). Supramolecular heterogeneity in β-turn forming synthetic tripeptides. Collection of Czechoslovak Chemical Communications, 68(11), 2049-2066.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.
- Kemp, D. S., Bowen, B. R., & Muendel, C. C. (1990). Synthesis and conformational analysis of epindolidione-derived peptide models for β-sheet formation. The Journal of Organic Chemistry, 55(15), 4650-4657.
- Google Patents. (n.d.). US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (n.d.). Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Kemp, D. S., et al. (1991). Studies of N-terminal templates for α-helix formation. Synthesis and conformational analysis of peptide conjugates of (2S,5S,8S,11S)-1-acetyl-1,4-diaza-3-keto-5-carboxy-10-thiatricyclo[2.8.1.04,8]tridecane (Ac-Hel1-OH). The Journal of Organic Chemistry, 56(22), 6672-6682.
- The Auer Lab, Imperial College London. (n.d.). Solid Phase Peptide Synthesis (SPPS).
- Gazit, E. (2002). Peptide nanostructures containing end-capping modified peptides. FEBS Letters, 514(2-3), 181-185.
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
- CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
- Operachem. (2024, April 27). Saponification-Typical procedures.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Autechaux.com. (2026, January 7). The Role of 3-Aminophenylacetic Acid in Custom Chemical Synthesis Projects.
- Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
- Aldlab. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6694.
- Scribd. (n.d.). Saponification of Ethyl Acetate Experiment.
- Banaras Hindu University. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically.
- ResearchGate. (2006). Synthesis and Characterization Of Oligo(azomethine) Hybrids. Part II.
- Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
- CORE. (n.d.). Saponification: A Comparative Kinetic Study in a Batch Reactor.
- Google Patents. (n.d.). JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-aminophenyl)acetate
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of Ethyl 2-(3-aminophenyl)acetate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science.[1] The most prevalent and industrially scalable synthetic route involves the reduction of its nitro precursor, Ethyl 2-(3-nitrophenyl)acetate. While seemingly straightforward, this transformation is fraught with potential pitfalls, from incomplete reactions to the formation of troublesome impurities. This guide addresses the most common issues encountered during this critical reduction step.
The core transformation is as follows:
Caption: General synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to directly address specific problems you may encounter during your synthesis.
Q1: My reaction is sluggish or incomplete. How can I drive it to completion?
An incomplete reaction is the most common hurdle. The root cause often lies in one of several key areas:
-
Reagent & Catalyst Activity: The efficacy of your reducing system is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can be poisoned by impurities (e.g., sulfur compounds) from starting materials or solvents. They can also lose activity from improper storage or repeated use. Always use a fresh, high-quality catalyst from a reputable source. If the reaction stalls, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and activation of the metal are critical.[2] Ensure the metal powder is fine and free of an oxide layer. For iron, pre-washing with dilute HCl can be beneficial. The concentration of the acid directly influences the reaction rate.[2]
-
-
Solubility Issues: The starting material, Ethyl 2-(3-nitrophenyl)acetate, must be soluble in the reaction solvent for the reduction to proceed efficiently.[2]
-
If you observe poor solubility, consider a different solvent system. Tetrahydrofuran (THF) is often effective for substrates with low polarity.[3][4]
-
For catalytic hydrogenations, adding a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can significantly enhance the reaction rate, even in small amounts.[2][3]
-
-
Reaction Conditions:
-
Temperature: Many reductions proceed well at room temperature, but some substrates require heating to achieve a reasonable rate.[2] Be cautious, as excessive heat can promote side reactions. A gentle warming to 40-60°C is a good starting point for optimization.
-
Hydrogen Pressure (for hydrogenation): While many reactions work at atmospheric pressure (e.g., using a hydrogen balloon), stubborn substrates may require higher pressures (5-10 bar).[2][4] This increases the concentration of dissolved hydrogen, accelerating the reaction.
-
Q2: I'm observing significant side products. How can I improve selectivity?
The reduction of a nitro group is a multi-step process involving several intermediates. The formation of side products occurs when these intermediates react in undesired ways instead of proceeding to the final amine.
Caption: Nitro group reduction pathway and common side products.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to push the reaction past the intermediate stages and fully to the amine.[2]
-
Maintain Temperature Control: The initial stages of nitro reduction can be highly exothermic. Localized overheating can promote the dimerization of intermediates to form azoxy and azo compounds.[2] Ensure efficient stirring and use an ice bath for cooling, especially during the initial addition of reagents.
-
Choice of Reducing Agent: Some reagents are known to produce specific intermediates. For example, using LiAlH₄ for aromatic nitro reductions often stops at the azo product.[5][6] Catalytic hydrogenation (H₂/Pd/C) or metal/acid systems (Fe/NH₄Cl) are generally more reliable for complete reduction to the amine.[6][7]
Q3: My yield is low after work-up and purification. What happened?
Loss of product during isolation is a frustrating issue. Here are the likely culprits:
-
Aqueous Solubility: The product, this compound, has some water solubility due to the polar amine group. During liquid-liquid extraction, repeated extractions (3-4 times) of the aqueous layer with a solvent like ethyl acetate or dichloromethane are crucial to recover all the product. Using brine (saturated NaCl solution) for the final wash helps to "salt out" the product from the aqueous phase and into the organic layer.[8]
-
Emulsion Formation: The basicity of the amine product can sometimes lead to emulsions during aqueous work-up. If this occurs, adding a small amount of brine or filtering the mixture through a pad of Celite can help break the emulsion.
-
Oxidation: Anilines, especially in solution, can be susceptible to air oxidation, leading to colored impurities and product loss. After isolation, it is best to store the product under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place.[1] During work-up, sparging solvents with nitrogen can minimize this issue.
-
Ester Hydrolysis: While the ethyl ester is relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis to the corresponding carboxylic acid.[9] Ensure that the work-up is performed promptly and uses mild reagents like saturated sodium bicarbonate solution for neutralization.[8]
Optimized Experimental Protocols
The following are robust, starting-point protocols. Adjustments may be necessary based on your specific laboratory conditions and observations.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is clean and often results in a high-purity crude product.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF, approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the starting material) to the solution under a nitrogen or argon atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Metal Reduction with Iron in Ammonium Chloride
This method is cost-effective, scalable, and avoids the use of flammable hydrogen gas.[10][11]
-
Setup: To a solution of Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in a mixture of Ethanol and Water (e.g., a 1:1 or 2:1 ratio, approx. 20 mL per gram), add Ammonium Chloride (NH₄Cl, 3.0-4.0 eq).
-
Reagent Addition: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Once refluxing, add fine Iron powder (Fe, 3.0-5.0 eq) portion-wise over 20-30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction: Continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[10]
-
Extraction: Cool the filtrate to room temperature. If a significant amount of water was used, most of the ethanol can be removed under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Data & Method Comparison
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C) | EtOH or EtOAc, RT, 1 atm H₂ | High purity, clean reaction, easy work-up | Catalyst cost, potential for catalyst poisoning, requires H₂ gas handling, may reduce other functional groups (alkenes, alkynes).[6][7] |
| Iron/Acid Reduction | Fe, HCl or NH₄Cl | EtOH/H₂O, Reflux | Low cost, highly effective, scalable, good functional group tolerance.[6][10] | Requires filtration of fine iron salts, work-up can be cumbersome, acidic conditions. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | EtOH, 50-70°C | Milder than Fe/HCl, good for sensitive substrates | Stoichiometric tin waste is toxic and requires proper disposal, work-up can be complex.[2] |
| Sodium Sulfide Reduction | Na₂S·9H₂O | DMF or H₂O/EtOH, 60-80°C | Can be selective for one nitro group in the presence of others.[4][5] | Unpleasant odor (H₂S), reagent quality is critical, requires careful handling. |
Systematic Troubleshooting Workflow
When encountering a low yield, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield issues.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Altowyan, M. S., Saied, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(3), 398. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2004). Ethyl Acetate as a Pro-Reducing Agent in an One-Pot Reductive Deamination of Nitroanilines. Retrieved from [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469-3479. Retrieved from [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(1), 60. Retrieved from [Link]
-
JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
PMC. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]
-
International Union of Crystallography. (2021). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 11), 675-685. Retrieved from [Link]
-
ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
Sources
- 1. qcc.edu [qcc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
Technical Support Center: Troubleshooting "Ethyl 2-(3-aminophenyl)acetate" Reaction Failures
Welcome to the technical support center for the synthesis of Ethyl 2-(3-aminophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, which is most frequently achieved through the reduction of Ethyl 2-(3-nitrophenyl)acetate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
The synthesis predominantly involves the reduction of the nitro group on the aromatic ring of Ethyl 2-(3-nitrophenyl)acetate. The two most prevalent and well-regarded methods in literature are catalytic hydrogenation and reduction using an active metal in a mildly acidic medium.[1][2]
-
Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) or a hydrogen donor in a process called transfer hydrogenation.[3] It is known for high efficiency and clean conversion, often yielding a product that requires minimal purification.
-
Metal/Acid Reduction: The use of iron powder with ammonium chloride (Fe/NH₄Cl) in a solvent mixture like ethanol/water is a widely used, cost-effective, and safer alternative to more hazardous metal/acid systems like Sn/HCl or Zn/HCl.[1][2][4]
Q2: My reaction has stalled or shows low conversion. What should I check first?
Low or no conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or reagents.[5]
-
Catalyst Activity: For catalytic hydrogenations, ensure your catalyst is not poisoned or deactivated from improper storage or handling.[6][7] For metal reductions, the metal's surface may be passivated; activation might be necessary.
-
Reaction Conditions: Check temperature, pressure (for H₂ gas), and agitation. In heterogeneous reactions, vigorous stirring is crucial for ensuring proper mixing of the substrate, catalyst, and reagent.[6][7]
-
Reagent Quality: Ensure solvents are pure and dry, and that any hydrogen donors (for transfer hydrogenation) are fresh.[7]
Q3: I'm observing a dark, tar-like substance in my reaction. What is it and how can I avoid it?
The formation of dark, often reddish-brown or black, impurities is typically due to the formation of bimolecular reduction products like azo and azoxy compounds.[8] These arise from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species.[8] To avoid this:
-
Ensure the reaction goes to completion by providing a consistently reducing environment. This can be achieved by using a sufficient amount of the reducing agent and allowing for adequate reaction time.[8]
-
In catalytic hydrogenations, insufficient hydrogen supply can lead to the formation of these byproducts, which can also act as catalyst poisons.[9]
Q4: How do I choose between catalytic hydrogenation and a metal/acid reduction like Fe/NH₄Cl?
The choice depends on several factors including the presence of other functional groups, available equipment, and safety considerations.
-
Chemoselectivity: Catalytic hydrogenation can also reduce other functional groups like alkenes, alkynes, and some benzyl ethers.[1][10] Metal reductions like Fe/NH₄Cl or SnCl₂ are often more chemoselective for the nitro group in the presence of such functionalities.[10]
-
Equipment: Catalytic hydrogenation with H₂ gas requires a pressure-rated vessel, whereas metal/acid reductions can be performed in standard laboratory glassware.
-
Workup: Catalytic hydrogenation workup is often simpler, involving filtration of the catalyst. Metal/acid reductions require removal of metal salts, which can sometimes be tedious.[2]
Q5: My final product is impure. What are the likely side products?
Besides the previously mentioned azo and azoxy compounds, other impurities can include:
-
Unreacted Starting Material: Ethyl 2-(3-nitrophenyl)acetate.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine compounds.[5]
-
Hydrolysis Product: 2-(3-aminophenyl)acetic acid, if the ester functionality is cleaved under harsh acidic or basic workup conditions.
In-Depth Troubleshooting Guides
Problem Area 1: Low or No Conversion
Q: I'm using catalytic hydrogenation (Pd/C, H₂) and the reaction is not starting or is very slow. What could be the issue?
This is a classic problem in catalytic hydrogenation and often points to issues with the catalyst or the reaction setup.
-
Causality - Catalyst Deactivation: The active sites on the palladium catalyst can be "poisoned" by various substances, rendering it inactive. Common poisons include sulfur compounds, and even trace amounts of heavy metals.[7][10] The catalyst may also be old or have been improperly handled and oxidized.[6]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst if poisoning is suspected.[6]
-
Ensure Inert Handling: Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere. While Pd/C is less sensitive, minimizing air exposure is good practice.[6][7]
-
Check Reagent Purity: Ensure your starting material and solvent are free from potential catalyst poisons.
-
Increase Catalyst Loading: A stepwise increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary.[5]
-
Optimize Physical Conditions:
-
Agitation: Inefficient stirring limits the three-phase mixing (solid catalyst, liquid substrate, gaseous hydrogen). Ensure vigorous agitation.[6]
-
Hydrogen Pressure: While some reactions proceed at atmospheric pressure (e.g., using a hydrogen-filled balloon), your substrate may require higher pressure to achieve a reasonable rate.[7]
-
Temperature: Gently warming the reaction can sometimes overcome the activation energy barrier, but be cautious as this can also promote side reactions.[7][9]
-
-
Q: My Fe/NH₄Cl reduction is sluggish. How can I improve the reaction rate?
The Fe/NH₄Cl system is generally robust, but its heterogeneous nature can lead to rate limitations.
-
Causality - Mass Transfer Limitation: The reaction occurs on the surface of the iron particles. If the substrate cannot efficiently reach the surface, the reaction will be slow. The mildly acidic conditions generated by NH₄Cl are crucial for the reaction to proceed.[2][11]
-
Troubleshooting Steps:
-
Activate the Iron: The surface of iron powder can become oxidized (passivated) over time. Pre-treating the iron with dilute acid (e.g., HCl) to etch the surface, followed by washing, can increase its reactivity.
-
Increase Surface Area: Use a finer grade of iron powder to increase the available surface area for the reaction.
-
Solvent System: The solvent must be able to dissolve the nitroaromatic starting material. A co-solvent system like ethanol/water or methanol/water is often used to balance the solubility of the organic substrate and the inorganic salts.[4][12]
-
Temperature: Most Fe/NH₄Cl reductions require heating to reflux to proceed at a practical rate.[4][12]
-
Vigorous Stirring: As a heterogeneous mixture, efficient agitation is critical to ensure contact between the reactants.
-
Problem Area 2: Impure Product & Side Reactions
Q: My purified product has a reddish-brown color. What are these impurities and how can I remove them?
A persistent color after initial purification often indicates the presence of trace amounts of oxidized or condensed byproducts.
-
Causality - Azo and Azoxy Compounds: As mentioned in the FAQs, these colored compounds form from the reaction of intermediates (nitrosoarenes and hydroxylamines).[8] This is more likely if the reducing environment is not maintained throughout the reaction.
-
Troubleshooting & Purification:
-
Ensure Complete Reduction: Drive the reaction to completion by extending the reaction time or ensuring a sufficient excess of the reducing agent.
-
Charcoal Treatment: During the workup, after the main reaction is complete, you can treat the solution of your crude product with activated charcoal. The charcoal will adsorb many of the colored impurities.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired amine from closely related colored impurities.[13]
-
Recrystallization/Salt Formation: If the product is an oil, it can be converted to a salt (e.g., a hydrochloride salt) by treatment with an acid like HCl. Amine salts are often crystalline and can be purified by recrystallization. The pure amine can then be regenerated by neutralization with a base.[13]
-
Q: I'm concerned about the hydrolysis of the ester group during my workup. What precautions should I take?
The ethyl ester functionality in your molecule can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat.
-
Causality - Nucleophilic Acyl Substitution: Both hydroxide ions (basic conditions) and water (under acidic catalysis) can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester and leading to the formation of the corresponding carboxylic acid.
-
Preventative Measures:
-
Avoid Strong Acids/Bases: When using metal/acid reductions that require a final basification step (like Sn/HCl), avoid using a large excess of strong base (e.g., NaOH).[2][14] Use a milder base like sodium bicarbonate (NaHCO₃) if possible, and perform the neutralization at a low temperature (e.g., in an ice bath).
-
Mild Workup Conditions: A standard workup for this compound would involve washing the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic impurities), water, and then brine.[13] These conditions are generally mild enough to prevent significant ester hydrolysis.
-
Temperature Control: Perform all extractive and washing steps at room temperature or below to minimize the rate of any potential hydrolysis.
-
Problem Area 3: Workup and Purification Challenges
Q: I used a metal/acid reduction (Sn/HCl or Fe/HCl) and am struggling to remove the metal salts during workup. What is the best procedure?
This is a significant drawback of using certain metal/acid combinations. The formation of gelatinous metal hydroxides during basification can make filtration and extraction very difficult.[2]
-
Causality - Precipitation of Metal Hydroxides: When you neutralize the acidic reaction mixture with a base like NaOH, tin or iron hydroxides precipitate out of the solution, often forming a thick, difficult-to-handle sludge that can trap the product.
-
Improved Workup Protocol:
-
Use Fe/NH₄Cl: The best solution is often preventative. The Fe/NH₄Cl method operates under nearly neutral conditions and the workup is much cleaner, typically requiring only filtration of the iron and iron oxides.[2]
-
Filtration through Celite: If you must use a system like Sn/HCl, after basification, filter the entire mixture through a thick pad of a filter aid like Celite. This provides a porous matrix that helps to trap the fine precipitate and prevent it from clogging the filter paper.[5]
-
Thorough Washing: Wash the filter cake extensively with your extraction solvent (e.g., ethyl acetate) to recover as much of the trapped product as possible.[8]
-
Extraction: After filtration, proceed with the liquid-liquid extraction of the filtrate.
-
Q: My product is an oil. How can I effectively purify it?
Purifying non-crystalline compounds requires techniques other than recrystallization.
-
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying oils. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from both more and less polar impurities.
-
Vacuum Distillation: If the impurities have boiling points significantly different from your product, fractional distillation under reduced pressure is a viable option for purification on a larger scale.[13]
-
Salt Formation and Recrystallization: As mentioned previously, converting the amine to a crystalline salt with an acid allows for purification via recrystallization.[13] This is an excellent method for achieving high purity. The free amine can be recovered by dissolving the salt in water and neutralizing with a base, followed by extraction.
-
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 2-(3-nitrophenyl)acetate
Objective: To synthesize this compound via catalytic hydrogenation.
Materials:
-
Ethyl 2-(3-nitrophenyl)acetate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a pressure-rated hydrogenation vessel, dissolve Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in ethanol.
-
Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol % of Pd).
-
Seal the vessel and purge the system by evacuating and refilling with inert gas three times, followed by evacuating and refilling with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or use a hydrogen-filled balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Hydrogen uptake will also cease.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified if necessary.
Protocol 2: Reduction of Ethyl 2-(3-nitrophenyl)acetate using Fe/NH₄Cl
Objective: To synthesize this compound using iron in a mildly acidic medium.[4]
Materials:
-
Ethyl 2-(3-nitrophenyl)acetate
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), ethanol, and water (a common ratio is 2:1 or 3:1 ethanol:water).
-
Add ammonium chloride (approx. 4-5 eq) and iron powder (approx. 3-4 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and filter it hot through a pad of Celite to remove the iron and iron oxides.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrate and washings and remove the bulk of the ethanol under reduced pressure.
-
Dilute the remaining residue with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data & Visualization
Table 1: Comparison of Common Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Fe/NH₄Cl Reduction |
| Reagents | H₂ gas, Pd/C catalyst | Fe powder, NH₄Cl |
| Selectivity | High, but reduces other groups (alkenes, etc.)[10] | Excellent for nitro group, tolerates many other groups[10] |
| Conditions | Room temp to mild heat, atmospheric to high pressure | Reflux temperature, atmospheric pressure |
| Workup | Simple filtration of catalyst | Filtration of iron salts, extraction |
| Safety | Requires handling of H₂ gas (flammable) and potentially pyrophoric catalysts | Uses bench-stable reagents, generates H₂ in situ in small amounts |
| Cost | Catalyst can be expensive | Reagents are very inexpensive |
Diagrams
Caption: Figure 1: Common synthetic routes to the target compound.
Caption: Figure 2: Decision tree for troubleshooting low conversion.
References
-
Isherwood, F., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Edelmann, F. T. (2020). Answer to "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". ResearchGate. [Link]
-
Desai, D. G., et al. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Synthetic Communications. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
Isherwood, F., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Lakshminarayana, B., et al. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polycyclic Aromatic Compounds. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]
-
Powers, J. (2013). Answer to "What method can be used for reduction of aryl nitro group?". ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Purification of Ethyl 2-(3-aminophenyl)acetate
Welcome to the Technical Support Center for the purification of Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile intermediate. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the highest purity of your final product.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis. Its structure, containing a primary aromatic amine and an ester functional group, presents a unique set of purification challenges. The basicity of the amine can lead to interactions with acidic stationary phases in chromatography, while the ester is susceptible to hydrolysis under certain conditions.
A common synthetic route to this compound involves the reduction of its nitro precursor, ethyl 2-(3-nitrophenyl)acetate. This process can introduce specific impurities that require targeted removal strategies. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming the common pathway of reducing ethyl 2-(3-nitrophenyl)acetate, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual ethyl 2-(3-nitrophenyl)acetate is a primary impurity if the reduction is incomplete.
-
Intermediates of Reduction: Partial reduction can lead to the formation of nitroso and hydroxylamine intermediates. These species can be reactive and may lead to colored byproducts.
-
Byproducts of Condensation: Under certain reductive conditions, particularly with metal catalysts, condensation of intermediates can form azoxy and azo compounds, which are often highly colored.
-
Hydrolysis Product: The ester functionality can be hydrolyzed to 3-aminophenylacetic acid, especially if the workup conditions are strongly acidic or basic.
-
Residual Metals/Reagents: If you are using methods like SnCl₂/HCl reduction, residual tin salts can contaminate your product.[1] For catalytic hydrogenation, trace amounts of the metal catalyst (e.g., Palladium or Platinum) may be present.[2][3]
Q2: My purified product has a persistent color. What is the likely cause and how can I remove it?
A persistent yellow, orange, or reddish color in your product is typically due to trace amounts of oxidized or condensed impurities, such as azo or azoxy compounds. These are often formed from reactive nitroso intermediates during the reduction of the nitro group.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-5% by weight) and stir or gently heat the mixture for a short period (15-30 minutes). The activated carbon will adsorb many of the colored impurities. Filter the mixture through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: Flash column chromatography is highly effective at separating these colored byproducts. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. The colored impurities are often more polar or have different affinities for the stationary phase than the desired product.
Q3: I am struggling with the column chromatography of my compound. It seems to be streaking on the column. What can I do?
Streaking or tailing of basic compounds like this compound on a standard silica gel column is a common issue. This is due to the acidic nature of the silica gel, which can strongly interact with the basic amine group.
Troubleshooting Strategies:
-
Addition of a Basic Modifier: To mitigate this interaction, you can add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of Amine-Functionalized Silica: For more challenging separations, using a pre-treated, amine-functionalized silica gel can be highly effective. This provides a basic stationary phase that minimizes the unwanted interactions with the amine in your product.
-
Alternative Stationary Phases: In some cases, neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.
Troubleshooting Purification Workflows
The purification strategy for this compound will depend on the scale of your reaction and the nature of the impurities. Below is a decision-making workflow to guide your choice of purification method.
Caption: A general workflow for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This is a crucial first step to remove acidic or basic impurities and residual water-soluble reagents.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): If you have basic impurities and your product is stable to mild acid, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic impurities, making them water-soluble. Note that your product will also be protonated and move to the aqueous layer. To recover your product, you would then need to basify the aqueous layer and extract it back into an organic solvent. This is a more complex procedure and is generally only used if there are significant basic impurities that are difficult to remove otherwise.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to remove any acidic impurities, such as the hydrolysis product (3-aminophenylacetic acid).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is often the most effective method for removing closely related impurities.
Data Presentation: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most applications. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) | Provides good separation for compounds of moderate polarity. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (Et₃N) | Minimizes peak tailing by neutralizing acidic silica sites. |
| Loading Technique | Dry loading on silica or Celite | Ensures a narrow band at the start of the separation, leading to better resolution. |
Troubleshooting Column Chromatography
-
Problem: The product is not moving from the baseline.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate.
-
-
Problem: All compounds are eluting together at the solvent front.
-
Cause: The eluent is too polar.
-
Solution: Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).
-
-
Problem: Poor separation between the product and an impurity.
-
Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution: Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol. Running a series of thin-layer chromatography (TLC) plates with different solvent systems can help you quickly identify a suitable mobile phase for your column.
-
Protocol 3: Recrystallization
If your this compound is a solid, or if it can be converted to a crystalline salt (e.g., a hydrochloride salt), recrystallization can be an excellent final purification step to achieve high purity.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common choices for compounds like this include:
-
Ethyl acetate/Hexanes
-
Ethanol/Water
-
Toluene
-
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution: Try adding a bit more solvent, reheating to dissolve the oil, and then allowing it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution: Try to evaporate some of the solvent to increase the concentration. If that doesn't work, you may need to choose a different solvent or solvent system in which your compound is less soluble.
-
Characterization of Pure this compound
After purification, it is essential to confirm the identity and purity of your product using analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: You should expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and signals in the aromatic region for the phenyl ring protons. The protons of the amine group will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring.
-
FTIR: Look for characteristic peaks for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-N and C-O stretching bands. The IR spectrum for oligo[this compound] shows characteristic bands for the N-H and C=O groups.[4]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 179.22, corresponding to the molecular weight of the compound.[5]
Purity Assessment:
-
HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of your sample. A pure sample should show a single major peak.
-
Melting Point: If your product is a solid, a sharp melting point range close to the literature value indicates high purity.
Logical Troubleshooting Diagram
Caption: A troubleshooting guide for common purification issues.
References
-
IR spectra of a) oligo[this compound], oligo 1, and b) oligo[2-(3aminophenyl)acetic acid], oligo 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-[3-(aminomethyl)phenyl]acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What groups can be reduced by Sn/HCl? (2016). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
What method can be used for reduction of aryl nitro group? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1998). Google Patents.
-
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. (2011). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2005). SciSpace. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy. Retrieved January 17, 2026, from [Link]
-
2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethyl 2-(3-aminophenyl)acetate" stability and storage conditions
A Guide to Stability and Storage for Researchers
Welcome to the technical support guide for Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is designed to help you navigate the potential challenges of working with this compound, ensuring the integrity of your experiments and the reliability of your results.
A Note on Scientific Integrity: Direct, peer-reviewed stability studies on this compound are not extensively available in the public domain. Therefore, this guide is built upon a foundation of established chemical principles governing aromatic amines and esters, as well as data from structurally similar compounds. We are transparent about this extrapolation, providing you with a robust, scientifically-grounded framework for your experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light. For extended storage (months to years), flushing the container with an inert gas like argon or nitrogen is highly recommended.[1][2] This is because the aromatic amine moiety is susceptible to slow oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[2] Protecting from light is crucial as aromatic compounds can absorb UV radiation, potentially leading to photodegradation.[3][4]
Q2: My solid sample has developed a yellow or brownish tint over time. What does this mean, and can I still use it?
The development of a yellow or brownish color is a common visual indicator of degradation in aromatic amines. This is typically due to oxidation, which can form highly colored, often polymeric, impurities. The purity of the sample is likely compromised.
Before using a discolored sample, you must reassess its purity. Techniques like HPLC, NMR, or LC-MS are essential to quantify the remaining parent compound and identify any significant degradation products. For sensitive applications, using a discolored reagent without purification is not recommended as the impurities could interfere with your experiment.
Q3: How should I prepare and store solutions of this compound?
For maximum stability in solution, prepare solutions fresh for each experiment. If storage is unavoidable:
-
Solvent Choice: Use aprotic, anhydrous solvents such as acetonitrile or THF. Protic solvents, especially water and alcohols, can participate in hydrolysis of the ester group.
-
Temperature: Store solutions at -20°C or lower for short-term storage (days).
-
Atmosphere: Degas the solvent before use and store the solution under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
Q4: What are the main chemical instability concerns with this molecule?
This compound has two primary points of chemical vulnerability: the aromatic amine and the ethyl ester functional groups.
-
Oxidation: The primary amino group on the phenyl ring is susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of nitroso, nitro, or polymeric species, often resulting in discoloration.
-
Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base.[5][6] The products of hydrolysis are 3-aminophenylacetic acid and ethanol.
-
Photodegradation: Aromatic systems, particularly those with amino substituents, can absorb UV and even visible light, leading to the formation of reactive excited states and subsequent degradation.[3][7]
Troubleshooting Guide
This section provides a logical approach to solving common problems encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Contaminated solvent. 2. Degraded solid starting material. 3. On-column degradation. | 1. Run a solvent blank on your HPLC/LC-MS. 2. Check the appearance of your solid material. If discolored, re-purify or use a fresh batch. 3. Ensure your mobile phase is compatible and not overly acidic or basic. |
| The concentration of my stock solution decreases over time. | 1. Hydrolysis: If using aqueous or protic solvents. 2. Oxidation: If not stored under an inert atmosphere. 3. Photodegradation: If not protected from light. | 1. Use anhydrous, aprotic solvents. If aqueous buffers are necessary, perform control experiments to determine the rate of degradation. 2. Store solutions under argon or nitrogen. 3. Store in amber vials at low temperatures. |
| My reaction is giving low yields or unexpected side products. | 1. Reagent degradation. 2. Incompatible reaction conditions. | 1. Confirm the purity of your this compound before starting. 2. Be aware of incompatibilities. Avoid strong acids, bases, and oxidizing agents unless they are a controlled part of your reaction scheme.[8] |
| Solution turns yellow/brown during the experiment. | Oxidation/Photodegradation: This indicates the compound is degrading in real-time. | 1. Protect the reaction from light by wrapping the flask in foil. 2. Run the reaction under an inert atmosphere (argon or nitrogen). |
Data & Protocols
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Solid Storage Temp. | 2-8°C (Short-term) -20°C (Long-term) | Slows down potential degradation pathways. |
| Solid Atmosphere | Tightly sealed. Inert gas (Ar, N₂) for long-term.[2] | The amino group is air-sensitive and prone to oxidation.[2] |
| Light Protection | Store in amber vials or in the dark.[1] | Aromatic amines are susceptible to photodegradation.[3] |
| Solution Storage | -20°C or below, in an anhydrous aprotic solvent. | Minimizes hydrolysis and other solvent-mediated degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[8] | Can cause rapid and uncontrolled degradation of the molecule. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on fundamental organic chemistry principles.
Caption: Predicted degradation of this compound.
Experimental Protocol: Basic Forced Degradation Study
This protocol allows you to assess the stability of your compound under various stress conditions. A stability-indicating HPLC method is required to analyze the results.[9][10][11]
Objective: To identify conditions under which this compound degrades and to separate the degradation products from the parent compound using HPLC.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Amber HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Dilute with 1:1 acetonitrile/water. Heat at 60°C.
-
Photolytic Stress: Dilute with 1:1 acetonitrile/water. Expose to direct UV light (e.g., in a photostability chamber).
-
Control: Dilute with 1:1 acetonitrile/water. Keep at room temperature, protected from light.
-
-
Incubation:
-
For acid, base, and oxidation, let the vials stand at room temperature for a set time (e.g., 24 hours).
-
For thermal and photolytic stress, expose for the same duration.
-
-
Neutralization (for Acid/Base samples): Before injection, neutralize the acid-stressed sample with an equimolar amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
HPLC Analysis:
-
Analyze all samples by HPLC. A good starting point for a method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).
-
Monitor at a wavelength where the parent compound absorbs, typically around 254 nm for aromatic compounds.[4]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound.
-
Identify any new peaks, which represent degradation products.
-
A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[12][13]
-
This forced degradation study will provide invaluable insight into which conditions to avoid during your experiments and will help you trust the integrity of your results.
References
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Nature. (2024). The impact of UV light on synthetic photochemistry and photocatalysis. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Retrieved from [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Rearrangement in Aromatic Amino Acids and Proteins... Retrieved from [Link]
-
EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
PubMed. (n.d.). Stability-indicating RP-HPLC method development and validation... Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin... Retrieved from [Link]
-
YouTube. (2020). Absorption of UV radiation by aromatic amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature. Retrieved from [Link]
-
J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. par.nsf.gov [par.nsf.gov]
- 8. fishersci.com [fishersci.com]
- 9. irjpms.com [irjpms.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Reactions of Ethyl 2-(3-aminophenyl)acetate by TLC
Welcome to the technical support center for the analysis of reactions involving Ethyl 2-(3-aminophenyl)acetate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and reproducible results. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to TLC analysis?
A1: this compound is a moderately polar molecule due to the presence of both an amino group (-NH2) and an ethyl ester (-COOCH2CH3) functional group attached to a benzene ring.[1] Its molecular weight is approximately 179.22 g/mol .[1][2] The amino group provides a basic character, which can influence its interaction with the stationary phase (typically silica gel), while the ester group can engage in hydrogen bonding. Understanding these properties is crucial for selecting an appropriate mobile phase for effective separation.
Q2: I'm setting up a reaction with this compound for the first time. How do I choose a starting TLC solvent system?
A2: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4][5] For this compound, given its polarity, a 1:1 mixture of hexane and ethyl acetate is a reasonable initial system.[4] You can then adjust the ratio based on the initial result. If the compound remains at the baseline, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by adding a small amount of an even more polar solvent like methanol.[3][6]
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound contains an aromatic ring, it should be visible under a UV lamp at 254 nm, appearing as a dark spot on a fluorescent green background if you are using TLC plates with a fluorescent indicator (e.g., F254).[7][8] For enhanced or alternative visualization, especially for detecting the amino group, you can use a ninhydrin stain, which typically produces blue or purple spots with amines upon heating.[8] Another general-purpose stain that can be effective is potassium permanganate, which reacts with oxidizable functional groups.[8]
Q4: How do I properly prepare my samples for TLC analysis when monitoring a reaction?
A4: To prepare a sample for TLC, dissolve a small amount of the reaction mixture (a drop taken with a glass capillary) in a volatile solvent like ethyl acetate or dichloromethane.[9] The concentration should be such that the spot is visible but not overloaded, which can cause streaking.[10][11] It is crucial to spot a reference of your starting material, this compound, alongside your reaction mixture to accurately track its consumption.[12] A co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is also highly recommended to confirm the identity of the spots.[12]
Comprehensive Troubleshooting Guide
This section addresses specific issues you may encounter while monitoring your reaction.
Problem 1: My spots are streaking or tailing.
This is a common issue, particularly with polar and basic compounds like amines on silica gel.
-
Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[10][11]
-
Solution: Dilute your sample and apply a smaller amount to the plate. The ideal spot size should be 1-2 mm in diameter.[13]
-
-
Cause 2: Strong Interaction with Silica Gel. The basic amino group of this compound can interact strongly with the acidic silica gel, leading to tailing.[4][11]
-
Cause 3: Inappropriate Spotting Solvent. If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to spread, leading to streaking during development.[11]
-
Solution: Use a less polar, volatile solvent for sample preparation if possible. Ensure the spot is completely dry before placing the plate in the developing chamber.[13]
-
Problem 2: My spots are not moving from the baseline (Rf value is too low).
This indicates that the mobile phase is not polar enough to move the compound up the plate.
-
Cause: Insufficient Mobile Phase Polarity. The chosen solvent system lacks the strength to displace the polar analyte from the stationary phase.[6]
-
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If your compound is very polar, consider adding a stronger solvent like methanol to your mobile phase (e.g., 5% methanol in dichloromethane).[3]
-
Problem 3: All my spots are at the solvent front (Rf value is too high).
This suggests that the mobile phase is too polar, causing all components to travel with the solvent front without separation.
-
Cause: Excessive Mobile Phase Polarity. The eluent is too strong and does not allow for sufficient interaction between the analytes and the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.[16] The goal is to achieve an Rf value for your compound of interest between 0.2 and 0.4 for optimal separation.
-
Problem 4: I can't see any spots on my TLC plate.
This can be a frustrating issue with several potential causes.
-
Cause 1: Sample is too Dilute. The concentration of your analyte may be below the detection limit of your visualization method.[10]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications, to increase the concentration on the plate.[10] Alternatively, prepare a more concentrated sample solution.
-
-
Cause 2: Ineffective Visualization Method. Your compound may not be UV-active or may not react with the chosen stain.
-
Cause 3: Compound Evaporation. If your compound is volatile and you heat the plate too aggressively with a heat gun after staining, the compound may evaporate.
-
Solution: Apply gentle heating when developing a stain.[17]
-
Data Summary Tables
Table 1: Recommended TLC Solvent Systems for this compound and Related Compounds
| Polarity of Compound | Recommended Solvent System | Modification for Amines |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 2:1, 1:1, 1:2) | Add 0.1-1% Triethylamine |
| Polar | Dichloromethane/Methanol (e.g., 95:5) | Add 0.1-1% Triethylamine |
| Very Polar | Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW) | Not typically necessary |
Table 2: Visualization Methods for Aromatic Amines
| Method | Principle | Expected Result with this compound |
| UV Light (254 nm) | UV absorption by aromatic rings quenches fluorescence.[7][8] | Dark spot on a green fluorescent background. |
| Ninhydrin Stain | Reacts with primary amines.[8] | Blue to purple spot upon heating. |
| Potassium Permanganate | Oxidation of the amine and other functional groups.[8] | Yellow/brown spot on a purple background. |
| p-Anisaldehyde Stain | General stain for nucleophilic groups.[7] | Colored spot (color can vary) upon heating. |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[9][14]
-
Spotting:
-
In the first lane, spot your starting material (this compound solution).
-
In the second lane, spot the reaction mixture.
-
In the third lane, co-spot both the starting material and the reaction mixture.
-
Ensure spots are small and concentrated.[13]
-
-
Development:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.[14]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[14]
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[18]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
Diagrams
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Ali, I., et al. (n.d.). NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
Reddit. (2025, May 17). TLC Issues. r/OrganicChemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... Retrieved from [Link]
-
University of California, Irvine. (2020, March). Thin Layer Chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of a new dipeptide analogue.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids.... Retrieved from [Link]
-
Supporting Information. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones.... Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chembam.com [chembam.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. file.chemscene.com [file.chemscene.com]
- 14. organomation.com [organomation.com]
- 15. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 2-(3-aminophenyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel molecular entities, the unambiguous structural confirmation of key building blocks is paramount. Ethyl 2-(3-aminophenyl)acetate, a versatile bifunctional molecule, serves as a critical synthon in numerous synthetic pathways. Its structure, incorporating an aromatic amine and an ethyl ester, presents a rich tapestry of signals for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this compound, moving beyond a mere listing of peaks to explain the causal relationships that govern its spectral features.
The Molecular Blueprint: Predicting the NMR Landscape
Before delving into the experimental data, a rigorous examination of the molecular structure of this compound allows us to predict its NMR signature. This predictive approach is a cornerstone of robust analytical science, transforming spectral interpretation from a reactive exercise into a confirmatory process. The molecular structure, with a logical numbering scheme for NMR assignment, is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Predictions:
-
Aromatic Protons (H4, H5, H6, and the proton on C1): These four protons are situated on a substituted benzene ring. Due to the meta-substitution pattern, they will exhibit complex splitting patterns (multiplets). The electron-donating amino group (-NH₂) will shield these protons, causing them to appear at a relatively upfield region for aromatic protons, likely between 6.5 and 7.2 ppm.
-
Benzylic Protons (H7): The two protons of the methylene group attached to the aromatic ring are chemically equivalent. They are adjacent to the electron-withdrawing carbonyl group, which deshields them. Their signal is expected to be a singlet and appear in the range of 3.5-3.7 ppm.
-
Ethyl Ester Protons (H11 & H12):
-
The methylene protons (H11) are adjacent to an oxygen atom, which is strongly deshielding. This signal will appear as a quartet due to coupling with the three neighboring methyl protons (H12). The expected chemical shift is around 4.1-4.2 ppm.[1]
-
The methyl protons (H12) are adjacent to the methylene group (H11). This signal will be a triplet and appear in a shielded (upfield) region, typically around 1.2-1.3 ppm.[1]
-
-
Amine Protons (H13): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration and can range from 3.5 to 5.0 ppm.
¹³C NMR Predictions:
-
Carbonyl Carbon (C8): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 170-175 ppm.
-
Aromatic Carbons (C1-C6): The six aromatic carbons will produce distinct signals. The carbon attached to the amino group (C3) will be shielded, while the carbon attached to the acetate side chain (C2) will be slightly deshielded. The other aromatic carbons will appear in the typical aromatic region of 115-150 ppm.
-
Benzylic Carbon (C7): This carbon, attached to the aromatic ring, will be found in the range of 40-45 ppm.
-
Ethyl Ester Carbons (C11 & C12): The methylene carbon (C11) bonded to oxygen will be deshielded, appearing around 60-65 ppm. The terminal methyl carbon (C12) will be the most shielded carbon in the molecule, appearing upfield at approximately 14-15 ppm.
Experimental Verification: Spectral Data and Interpretation
The following tables summarize the representative ¹H and ¹³C NMR data for this compound acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.10 | t | 7.8 | 1H | H5 |
| ~6.67 | d | 7.8 | 1H | H6 or H4 |
| ~6.61 | s | - | 1H | H1 |
| ~6.58 | d | 7.8 | 1H | H4 or H6 |
| 4.14 | q | 7.1 | 2H | H11 (-OCH₂ CH₃) |
| 3.65 (br s) | s | - | 2H | H13 (-NH₂ ) |
| 3.53 | s | - | 2H | H7 (Ar-CH₂ ) |
| 1.25 | t | 7.1 | 3H | H12 (-OCH₂CH₃ ) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.8 | C8 (C=O) |
| 146.2 | C3 (C-NH₂) |
| 135.4 | C2 (C-CH₂) |
| 129.5 | C5 |
| 118.7 | C6 |
| 115.8 | C1 |
| 113.5 | C4 |
| 60.9 | C11 (-OCH₂ CH₃) |
| 41.2 | C7 (Ar-CH₂ ) |
| 14.2 | C12 (-OCH₂CH₃ ) |
In-Depth Spectral Analysis
The experimental data aligns remarkably well with our predictions, providing a high degree of confidence in the structural assignment.
-
¹H Spectrum: The aromatic region shows four distinct signals between 6.5 and 7.2 ppm, consistent with a substituted benzene ring. The triplet at ~7.10 ppm is characteristic of a proton with two equivalent neighboring protons, corresponding to H5. The two doublets and one singlet complete the pattern for the meta-substituted ring. The quartet at 4.14 ppm and the triplet at 1.25 ppm are the classic signature of an ethyl group, with their respective integrations of 2H and 3H confirming this assignment. The singlet at 3.53 ppm corresponds to the benzylic methylene protons (H7), and the broad singlet at 3.65 ppm is assigned to the amine protons (H13).
-
¹³C Spectrum: The downfield signal at 171.8 ppm is unequivocally the ester carbonyl carbon (C8). The six signals in the aromatic region (113-147 ppm) confirm the presence of six unique aromatic carbons. The signal at 146.2 ppm is assigned to the carbon bearing the amino group (C3) due to the significant deshielding effect of the nitrogen atom. The signals at 60.9 ppm and 14.2 ppm are characteristic of the ethyl ester's methylene and methyl carbons, respectively. The peak at 41.2 ppm corresponds to the benzylic carbon (C7).
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the carbon-hydrogen framework, a comprehensive characterization often involves complementary techniques.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (179.22 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide the exact molecular formula (C₁₀H₁₃NO₂).[2] Fragmentation patterns could further corroborate the presence of the ethyl ester and aminophenyl moieties. However, MS alone cannot distinguish between isomers (e.g., ethyl 2-(2-aminophenyl)acetate or ethyl 2-(4-aminophenyl)acetate).
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. One would expect to see characteristic stretches for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1735 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹). While useful for functional group identification, IR does not provide the detailed connectivity information that NMR does.
NMR spectroscopy remains the gold standard for the definitive structural elucidation of organic molecules like this compound due to its ability to map out the precise arrangement and connectivity of atoms.
Rigorous Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized protocols is essential.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter that could degrade spectral resolution.
NMR Data Acquisition
Sources
Comparing "Ethyl 2-(3-aminophenyl)acetate" with "ethyl 4-aminophenylacetate"
An In-Depth Comparative Guide to Ethyl 2-(3-aminophenyl)acetate and Ethyl 4-aminophenylacetate for Researchers and Drug Development Professionals
Introduction: The Subtle Distinction with Profound Implications
In the landscape of medicinal chemistry and pharmaceutical development, the precise arrangement of functional groups on a molecule can dramatically alter its biological activity, physicochemical properties, and synthetic accessibility. Constitutional isomers, molecules sharing the same formula but differing in connectivity, offer a compelling illustration of this principle. This guide provides a comprehensive comparison of two such isomers: this compound and Ethyl 4-aminophenylacetate.
Both are valuable building blocks, or synthons, in the synthesis of more complex active pharmaceutical ingredients (APIs). However, the seemingly minor shift of the amino group from the meta (3-position) to the para (4-position) on the phenyl ring introduces significant differences in their electronic properties, reactivity, and, consequently, their utility in drug design. This guide, intended for researchers and drug development professionals, will dissect these differences, providing experimental context and data to inform the rational selection and application of these key intermediates.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The initial characterization of any chemical entity begins with its fundamental physical and chemical properties. The positioning of the amino group directly influences intermolecular forces and crystal lattice packing, leading to distinct observable characteristics.
| Property | This compound (meta-isomer) | Ethyl 4-aminophenylacetate (para-isomer) |
| IUPAC Name | This compound[1] | ethyl 2-(4-aminophenyl)acetate[2] |
| Synonyms | ethyl 3-aminophenylacetate[1] | ethyl p-aminophenylacetate[2] |
| CAS Number | 52273-79-7[1] | 5438-70-0[3] |
| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[3] |
| Molecular Weight | 179.22 g/mol [1] | 179.22 g/mol [3] |
| Appearance | Not specified; likely liquid or low-melting solid | Pinkish-white to beige powder/crystal[3] |
| Melting Point | Not specified | 48-50 °C[3] |
| Boiling Point | Not specified | 120-122 °C at 2 Torr[3] |
| Predicted pKa | Not specified | 4.55 ± 0.10[3] |
The higher melting point of the para-isomer is noteworthy. The symmetry of the 1,4-disubstituted (para) ring allows for more efficient packing into a stable crystal lattice compared to the less symmetrical 1,3-disubstituted (meta) isomer. This results in stronger intermolecular forces that require more energy to overcome.
Part 2: Synthesis and Reactivity - An Isomeric Divide
The utility of these molecules as synthons is defined by their synthesis and subsequent reactivity. While their preparation follows a similar pathway, their reactivity profiles diverge due to fundamental electronic differences.
General Synthesis: A Common Pathway
Both isomers are most commonly synthesized via the reduction of their corresponding nitro-precursors, ethyl 2-(3-nitrophenyl)acetate and ethyl 2-(4-nitrophenyl)acetate, respectively. This transformation is a cornerstone of aromatic amine synthesis.
Caption: General synthesis of aminophenylacetate isomers.
Experimental choice of the reducing agent is critical. Catalytic hydrogenation with hydrogen gas and palladium on carbon (H₂/Pd-C) is highly efficient but requires specialized equipment and careful handling due to the flammability of hydrogen gas[4]. A safer, more cost-effective, and scalable alternative involves the use of iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent. This method is often preferred in industrial settings.[5][6]
Differential Reactivity: The Role of Electronic Effects
The primary distinction in the reactivity of the two isomers lies in the electronic influence of the amino group on the aromatic ring. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring.
-
Ethyl 4-aminophenylacetate (Para-Isomer): The amino group is in the para position relative to the ethyl acetate side chain. This allows for direct resonance delocalization of the nitrogen's lone pair into the ring, increasing the electron density at the ortho and para positions. This makes the amino group a strong activating group and the ring more susceptible to electrophilic aromatic substitution.
-
This compound (Meta-Isomer): The amino group is in the meta position. While it still acts as an activating group through induction, direct resonance delocalization to the position of the side chain is not possible. This results in a less pronounced activating effect compared to the para isomer.[7][8]
This electronic difference has a direct impact on the nucleophilicity of the amino group itself. The greater delocalization in the para isomer makes its amino group slightly less basic and nucleophilic compared to a typical alkylamine, but the overall electron-donating character enriches the aromatic ring.
Caption: Comparative reactivity in electrophilic substitution.
Part 3: Applications in Drug Discovery and Development
The choice between the meta and para isomers is a critical design decision in drug synthesis, as the position of the amino group dictates the possible vectors for molecular elaboration and influences the final compound's ability to interact with biological targets.
-
Ethyl 4-aminophenylacetate: This isomer is a key intermediate in the synthesis of various pharmaceuticals. Its structure is found in compounds developed for a range of therapeutic areas. For instance, related structures like ethyl 2-(4-aminophenoxy) acetate serve as foundational synthons for creating dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are targets for type 2 diabetes therapies.[5][6] The para orientation is often crucial for creating linear molecules that can fit into specific enzyme active sites or receptor binding pockets.
-
This compound: The meta isomer provides a different structural scaffold. The 1,3-substitution pattern introduces a "kink" in the molecular geometry compared to the linear para isomer. This is often exploited in the design of molecules intended to bind to targets where a linear conformation is not optimal. It allows for the exploration of different chemical space and can be crucial for achieving selectivity for a particular receptor subtype or enzyme isoform.
Beyond their role as reactive intermediates, the broader class of ethyl acetate compounds also finds extensive use as solvents in pharmaceutical manufacturing due to their favorable solvency profile and relatively low toxicity.[9] Furthermore, ethyl acetate extracts of natural products are frequently investigated for biological activities, including antimicrobial and anti-inflammatory effects.[10][11][12]
Part 4: Key Experimental Protocols
To provide a practical context, this section outlines representative experimental procedures.
Protocol 1: Synthesis of Ethyl 4-aminophenylacetate via Nitro-Group Reduction
This protocol is a self-validating system based on established chemical transformations for the reduction of an aromatic nitro group.
Objective: To synthesize Ethyl 4-aminophenylacetate from Ethyl 4-nitrophenylacetate using iron and ammonium chloride.
Materials:
-
Ethyl 4-nitrophenylacetate
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Ethyl 4-nitrophenylacetate (1 equivalent), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).
-
Addition of Reagents: Add ammonium chloride (approx. 0.25 equivalents) and iron powder (approx. 3-4 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 80-90°C) with vigorous stirring. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting crude Ethyl 4-aminophenylacetate can be further purified by column chromatography or recrystallization if necessary.
Caption: Workflow for the synthesis of Ethyl 4-aminophenylacetate.
Conclusion
While this compound and Ethyl 4-aminophenylacetate are simple constitutional isomers, the position of the amino group imparts distinct physicochemical properties, reactivity, and three-dimensional shapes. The para-isomer offers a linear, electronically activated scaffold, whereas the meta-isomer provides a bent structure with different electronic characteristics. Understanding these subtleties is paramount for medicinal chemists and drug development professionals. The rational selection of one isomer over the other is a foundational step in structure-activity relationship (SAR) studies and can be the deciding factor in the successful design of a novel therapeutic agent with the desired potency, selectivity, and pharmacokinetic profile.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Available at: [Link]
-
PharmaEducation. (n.d.). Ethyl Acetate Applications in Pharmaceuticals: An Overview. PharmaEducation. Available at: [Link]
-
Arredondo-García, J. L., et al. (2023). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1). PubChem. Available at: [Link]
-
Kuete, V., et al. (2011). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. PubChem. Available at: [Link]
-
Theato, P., et al. (2012). Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes). Polymer Chemistry. Available at: [Link]
-
El-Sayed, M., et al. (2022). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. ResearchGate. Available at: [Link]
-
Nabavi, S. M., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Doc Brown's Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]
Sources
- 1. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | C10H14ClNO2 | CID 24192282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-aminophenylacetate | 5438-70-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 9. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Alternative Reagents for Ethyl 2-(3-aminophenyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that influences synthetic efficiency, cost-effectiveness, and the novelty of the resulting molecules. Ethyl 2-(3-aminophenyl)acetate is a valuable reagent, frequently employed as a precursor for a variety of heterocyclic scaffolds, most notably quinolones and benzodiazepines. However, reliance on a single isomer can limit the exploration of chemical space and may not always represent the most optimal synthetic route. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their reactivity, availability, and performance in key synthetic transformations, supported by mechanistic principles and experimental data.
Understanding the Role of this compound
This compound is a bifunctional molecule possessing a nucleophilic amino group on a phenyl ring and an ester moiety. This unique arrangement makes it a versatile synthon for constructing fused heterocyclic systems. The meta-position of the amino group relative to the acetate side chain dictates the regiochemical outcome of cyclization reactions, leading to specific substitution patterns in the final product.
Its primary applications lie in the synthesis of:
-
Quinolone and Quinolone-4-one Derivatives: These are crucial scaffolds in medicinal chemistry, with many exhibiting antibacterial and anticancer properties.[1] The aniline moiety of this compound participates in cyclization reactions with β-ketoesters or their equivalents, such as in the Conrad-Limpach and Gould-Jacobs reactions.[2][3][4][5]
-
Benzodiazepine Derivatives: This class of compounds is well-known for its anxiolytic, sedative, and anticonvulsant activities. The amino group can react with various carbonyl compounds or their precursors to form the characteristic seven-membered diazepine ring.[6][7]
The core reactivity of this compound stems from the nucleophilicity of the aniline nitrogen. The position of the electron-donating amino group and the electron-withdrawing acetate group influences the electron density of the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution and cyclization reactions.
Structural Analogs: The Ortho and Para Isomers
The most direct alternatives to this compound are its structural isomers: Ethyl 2-(2-aminophenyl)acetate and Ethyl 2-(4-aminophenyl)acetate. The position of the amino group profoundly impacts the electronic and steric environment of the molecule, leading to differences in reactivity and potentially offering access to different regioisomers of the final products.
Comparative Overview
| Feature | Ethyl 2-(2-aminophenyl)acetate (ortho) | This compound (meta) | Ethyl 2-(4-aminophenyl)acetate (para) |
| CAS Number | 64460-85-1[8] | 52273-79-7[9] | 5438-70-0[10] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol |
| Commercial Availability | Readily available | Readily available | Readily available |
| Relative Cost | Generally comparable to meta isomer | Baseline | Generally comparable to meta isomer |
| Key Safety Hazards | Skin, eye, and respiratory irritation. | Harmful if swallowed or inhaled. Causes skin, eye, and respiratory irritation.[11] | Harmful if swallowed. Causes skin, eye, and respiratory irritation.[2] |
Impact of Isomerism on Reactivity
The position of the amino group relative to the acetic acid ester moiety influences the electronic and steric properties of the aniline ring, which in turn affects its basicity and nucleophilicity.
-
Electronic Effects: The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions.[12] In the ortho and para isomers, the lone pair of the nitrogen can directly participate in resonance with the aromatic ring, increasing the electron density at the positions ortho and para to the amino group. This enhanced nucleophilicity can facilitate cyclization reactions. The meta isomer does not benefit from this direct resonance stabilization of the reaction intermediates in the same way.[13] Electron-donating groups generally increase the basicity of anilines.[10][14]
-
Steric Effects: The ortho isomer is subject to steric hindrance from the adjacent ethyl acetate group. This can impede the approach of bulky reagents to the amino group and may also influence the conformation of reaction intermediates, potentially leading to different product ratios or requiring more forcing reaction conditions.[15]
Performance in Quinolone Synthesis
The Conrad-Limpach and Gould-Jacobs reactions are classical methods for synthesizing quinolones from anilines and β-ketoesters or their synthetic equivalents.[2][3][4][5] The choice of aminophenylacetate isomer will directly influence the substitution pattern of the resulting quinolone.
Reaction Mechanisms and Expected Outcomes
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[3][4]
DOT Diagram: Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.
Conrad-Limpach Reaction: This method involves the condensation of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (kinetic control) or 2-hydroxyquinolines (thermodynamic control).[2][5]
DOT Diagram: Conrad-Limpach Reaction Pathway
Caption: Kinetic vs. thermodynamic pathways in the Conrad-Limpach reaction.
Isomer-Specific Predictions and Experimental Observations
-
Ethyl 2-(2-aminophenyl)acetate (ortho): The proximity of the amino and ethyl acetate groups can lead to intramolecular reactions. While less common as a starting material for simple quinolones due to potential side reactions, it can be a precursor for more complex fused systems. The steric hindrance might necessitate harsher reaction conditions.
-
This compound (meta): This is a standard reagent for accessing 7-substituted quinolones, a common motif in bioactive molecules. The cyclization proceeds predictably without the steric hindrance of the ortho isomer or the potential for alternative cyclization pathways of the para isomer.
-
Ethyl 2-(4-aminophenyl)acetate (para): This isomer is expected to yield 6-substituted quinolones. The para-disposed groups allow for straightforward cyclization. There is evidence for the successful synthesis of 4-hydroxyquinoline derivatives from para-substituted anilines. For example, a study on the Conrad-Limpach reaction investigated the use of various solvents for the cyclization of an intermediate derived from 4-nitroaniline, which would be subsequently reduced to the corresponding amine.
While direct comparative studies are scarce, the principles of aniline reactivity suggest that the para and meta isomers should be efficient substrates, with the choice depending on the desired substitution pattern of the final quinolone. The ortho isomer may present more synthetic challenges.
Performance in Benzodiazepine Synthesis
The synthesis of 1,4-benzodiazepines often involves the reaction of an ortho-amino-substituted carbonyl compound with an α-amino acid derivative or an equivalent synthon. Alternatively, substituted anilines can be elaborated through a series of steps to construct the diazepine ring.
General Synthetic Strategies
A common route to 1,4-benzodiazepines involves the use of 2-aminobenzophenones as key precursors.[16] However, alternative strategies exist that can utilize aminophenylacetate derivatives. For instance, the amino group can be acylated, followed by intramolecular cyclization.
DOT Diagram: General Benzodiazepine Synthesis Logic
Caption: Logical flow for the synthesis of 1,4-benzodiazepines from aniline derivatives.
Isomer Suitability
For the synthesis of the classical 1,4-benzodiazepine scaffold, an ortho-amino-substituted carbonyl moiety is typically required. Therefore, Ethyl 2-(2-aminophenyl)acetate is the most direct precursor among the isomers for certain benzodiazepine syntheses where the acetate group is transformed into a carbonyl or another reactive functional group that participates in the cyclization.
The meta and para isomers are less suitable for the direct synthesis of the most common 1,4-benzodiazepine core but could be employed in the synthesis of isomeric or more complex fused diazepine systems.
Alternative Synthetic Pathways and Reagents
Beyond the structural isomers of this compound, a variety of other reagents and synthetic strategies can be employed to access quinolone and benzodiazepine scaffolds.
For Quinolone Synthesis
-
Substituted Anilines: A wide range of commercially available substituted anilines can be used in the Conrad-Limpach and Gould-Jacobs reactions to introduce diverse functionalities onto the quinolone ring.[2][3][4][5] The electronic nature of the substituent will affect the reactivity of the aniline, with electron-donating groups generally increasing the reaction rate and electron-withdrawing groups decreasing it.[17]
-
Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes, offer an alternative route to quinolin-4-ones, sometimes under milder conditions than the classical thermal cyclizations.[18]
-
Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones or quinolin-4-ones.[18]
For Benzodiazepine Synthesis
-
o-Phenylenediamines: Condensation of o-phenylenediamines with ketones is a versatile method for the synthesis of 1,5-benzodiazepines.[6]
-
Palladium-Catalyzed Cyclizations: Palladium-catalyzed intramolecular N-aryl amidation (Buchwald-Hartwig amination) of appropriately substituted precursors is a powerful method for constructing the benzodiazepine ring.[7]
-
Multicomponent Reactions: Ugi and other multicomponent reactions can be employed for the rapid assembly of diverse benzodiazepine scaffolds from simple starting materials.[19]
Experimental Protocols
General Procedure for Quinolone Synthesis via Gould-Jacobs Reaction
-
To a stirred solution of the aminophenylacetate isomer (1.0 eq.) in a high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).
-
Heat the mixture to 100-120 °C for 1-2 hours to facilitate the initial condensation and removal of ethanol.
-
Increase the temperature to 240-260 °C and maintain for 30-60 minutes to effect the thermal cyclization.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
The resulting ethyl 4-hydroxyquinolone-3-carboxylate can be further hydrolyzed with aqueous NaOH and then decarboxylated by heating in a suitable solvent to yield the corresponding 4-hydroxyquinolone.
Note: Reaction times and temperatures should be optimized for each specific substrate.
Representative Synthesis of a 1,4-Benzodiazepine Precursor
-
Dissolve Ethyl 2-(2-aminophenyl)acetate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add a base such as triethylamine (1.2 eq.).
-
Slowly add a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the N-acylated product, which can then be used in subsequent cyclization steps.
Conclusion
While this compound is a competent reagent for the synthesis of 7-substituted quinolones and other heterocycles, a comprehensive understanding of its structural isomers and alternative synthetic pathways is essential for the modern medicinal and materials chemist. The choice of the ortho, meta, or para isomer of ethyl aminophenylacetate provides a direct handle on the final substitution pattern of the target heterocycle. The para isomer is a viable alternative for accessing 6-substituted quinolones, whereas the ortho isomer is more suited for certain benzodiazepine syntheses.
Furthermore, a wealth of alternative reagents and modern synthetic methodologies, particularly those employing palladium catalysis, offer milder and often more versatile routes to these important heterocyclic scaffolds. By considering the electronic and steric effects of substituents and exploring a broader range of starting materials and reaction conditions, researchers can optimize their synthetic strategies and expand the diversity of their compound libraries.
References
- Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944–948.
- Cravotto, G.; Beggiato, M.; Penoni, A.; Palmisano, G.; Tollari, S.; Levart, Z.; Rutar, V. The Conrad–Limpach-Knorr reaction revisited: a new and efficient microwave-assisted synthesis of 2,4-disubstituted quinolines. Tetrahedron Lett.2004, 45, 2251–2255.
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61, 2890–2895.
- Fisher Scientific.
- Sigma-Aldrich. Product Page for Ethyl 2-(4-aminophenyl)
- Achmem. Product Page for Ethyl 2-(3-aminophenyl)
- ChemScene. Product Page for Ethyl 2-(4-aminophenyl)
- BLD Pharm. Product Page for Ethyl 2-(4-aminophenyl)acetate hydrochloride. (Accessed Jan 17, 2026).
- Gould-Jacobs Reaction. Organic Syntheses1946, 26, 38.
- BLD Pharm. Product Page for Ethyl 2-(2-aminophenyl)acetate hydrochloride. (Accessed Jan 17, 2026).
- Echemi. Product Page for Ethyl 2-(2-aminophenyl)acetate,hydrochloride. (Accessed Jan 17, 2026).
- Dömling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chem. Rev.2006, 106, 17–89.
- Smolecule. Product Page for Ethyl 2-(4-acetyl-2-aminophenyl)
- Wikipedia. Conrad-Limpach synthesis. (Accessed Jan 17, 2026).
- PubChem. Compound Summary for Ethyl 2-(3-aminophenyl)
- Kappe, C. O. 4-Hydroxy-2-quinolones. A survey of the literature on the Conrad-Limpach reaction. Molecules1997, 2, 1-13.
- Patil, S. A.; Patil, R.; Patil, S. A.; Bugarin, A. A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature.
- Fisher Scientific.
- Sigma-Aldrich. Product Page for Ethyl 2-(3-aminophenyl)
- Majid, S. A.; Khanday, W. A.; Tomar, R.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A.; Sferrazza, A. Palladium-Catalyzed Synthesis of 1,4-Benzodiazepine-2,5-diones. Org. Lett.2008, 10, 1597–1600.
- Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (Accessed Jan 17, 2026).
- PubChem. Compound Summary for Ethyl 2-(2-aminophenyl)
- Duarte, M.; et al. Microwave-assisted synthesis of various substituted 2-methyl-4-quinolone derivatives. Tetrahedron Lett.2008, 49, 5865-5868.
- Nowacki, M.; et al. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences2024, 22, 81-91.
- ResearchGate. Gould-Jacobs Reaction. (Accessed Jan 17, 2026).
- Chemistry Steps. Ortho, Para, Meta Directors. (Accessed Jan 17, 2026).
- Chen, J.; et al. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules2020, 25, 5475.
- El-Agrody, A. M.; et al. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules2019, 24, 3782.
- Gąsiorowska, J.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2025, 30, 163.
- Organic Chemistry Portal. Synthesis of 2-quinolones. (Accessed Jan 17, 2026).
- Buchwald, S. L.; et al. A Rapid Two-Step Synthesis of 2-Aryl- and 2-Vinylquinolin-4-ones from N-(2-Acylaryl)amides. Org. Lett.2007, 9, 2783–2785.
- National Center for Biotechnology Information. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (Accessed Jan 17, 2026).
- National Center for Biotechnology Information. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (Accessed Jan 17, 2026).
- YouTube.
- PubMed. Comparative pharmacological analysis of the optical isomers of phenyl-isopropyl-methyl-propinylamine (E-250). (Accessed Jan 17, 2026).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 8. mcours.net [mcours.net]
- 9. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. synarchive.com [synarchive.com]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 17. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(3-aminophenyl)acetate
Introduction
Ethyl 2-(3-aminophenyl)acetate (CAS No: 52273-79-7), a molecule with the chemical formula C₁₀H₁₃NO₂[1][2], is a pivotal intermediate in the synthesis of various high-value organic compounds. Its structure, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes[3][4]. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals.
This guide provides an in-depth, objective comparison of the predominant synthetic methodologies for producing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications of each route. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy tailored to their specific objectives, whether for small-scale laboratory research or large-scale industrial production.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is primarily achieved through three distinct chemical pathways. Each route begins from a different commercially available precursor and employs unique catalytic systems and reaction conditions.
Caption: High-level overview of the three primary synthetic routes to this compound.
Route A: Reduction of Ethyl (3-nitrophenyl)acetate
This is arguably the most prevalent and well-documented approach. The strategy hinges on the chemical reduction of the nitro group (-NO₂) on the aromatic ring of the precursor, Ethyl (3-nitrophenyl)acetate, to the desired amino group (-NH₂). The choice of reducing agent is the critical variable that defines the sub-methodologies within this route, each with distinct advantages in terms of selectivity, cost, safety, and scale.
Method A1: Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation is a cornerstone of industrial chemical synthesis due to its high efficiency and clean reaction profile; the only byproduct is typically water.[5][6] The reaction involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly effective, but Raney Nickel is also a viable, often more economical, choice.[7][8] Platinum-based catalysts can also be employed.[5][9] The choice is dictated by a balance between desired reactivity, cost, and tolerance of other functional groups. For instance, Raney Nickel is often preferred when seeking to avoid dehalogenation of aryl halides that can occur with Pd/C.[7]
-
Reaction Causality: The metal catalyst surface adsorbs both the hydrogen gas and the nitro-aromatic compound, facilitating the stepwise reduction of the nitro group. The process is often exothermic and requires careful temperature and pressure control, especially at scale.
Trustworthiness: The reaction's progress is readily monitored by the consumption of hydrogen gas. The purity of the final product is generally high, minimizing complex purification steps.
Method A2: Metal-Mediated Reduction in Acidic or Neutral Media
Expertise & Experience: Before the widespread use of catalytic hydrogenation, reduction using dissolving metals was the standard. These methods remain highly relevant, particularly in laboratory settings, due to their operational simplicity and avoidance of high-pressure gas equipment.
-
Iron (Fe) Reduction: The use of iron powder with a proton source like ammonium chloride (NH₄Cl) or a weak acid is a widely cited method.[8] It is lauded for being significantly cheaper and safer than catalytic hydrogenation, making it attractive for large-scale synthesis.[8] The reaction proceeds via single electron transfers from the iron metal to the nitro group.
-
Tin (Sn) / Tin(II) Chloride (SnCl₂) Reduction: The classic Béchamp reduction using tin metal and concentrated hydrochloric acid (HCl) is highly effective for converting aromatic nitro compounds to anilinium salts.[10][11] A subsequent basification step liberates the free amine.[10] Tin(II) chloride (SnCl₂) offers a milder alternative that can be performed in non-acidic media like ethyl acetate or ethanol, preserving other acid-sensitive functional groups.[7][12][13]
Trustworthiness: These reactions are robust and less sensitive to catalyst poisoning than catalytic hydrogenation. However, they generate stoichiometric amounts of metallic waste, posing a significant environmental and disposal challenge.
Route B: Fischer Esterification of 3-Aminophenylacetic Acid
Expertise & Experience: This route approaches the target from a different precursor, 3-aminophenylacetic acid. The core transformation is the conversion of a carboxylic acid to an ethyl ester via the Fischer esterification mechanism.
-
Reaction Causality: The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[14][15] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[15]
-
Equilibrium Control: The Fischer esterification is a reversible equilibrium process.[15] To drive the reaction towards the desired ester product, Le Châtelier's principle is applied. This is practically achieved by either using a large excess of the alcohol (ethanol), which is often used as the solvent, or by removing the water byproduct as it forms.[15]
Trustworthiness: The reaction is straightforward and utilizes common, inexpensive reagents. However, the strongly acidic conditions can be incompatible with sensitive substrates, and the reaction may require prolonged heating to reach completion. A patent for the synthesis of the parent acid describes a final hydrolysis step, which is the reverse of this process, indicating the careful control of conditions required.[3]
Route C: Palladium-Catalyzed C-N Cross-Coupling
Expertise & Experience: Representing a modern organometallic approach, the Buchwald-Hartwig amination allows for the formation of the aryl-amine bond directly. This route would typically start from an aryl halide, such as Ethyl (3-bromophenyl)acetate, and couple it with an ammonia equivalent.
-
Reaction Causality: This reaction relies on a palladium catalyst complexed with specialized phosphine ligands.[16] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) center, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.[17][18]
-
Ammonia Equivalents: Using ammonia gas directly can be challenging. Therefore, various "ammonia equivalents" such as lithium amide (LiNH₂) or silylamines have been developed to serve as the nitrogen source in these reactions.[19]
Trustworthiness: This methodology offers excellent functional group tolerance and often proceeds under milder conditions than classical methods. However, the high cost of palladium and sophisticated ligands, coupled with their sensitivity to air and moisture, can be significant drawbacks, particularly for large-scale production.[16]
Comparative Data Summary
The following table summarizes the key performance indicators for each synthetic route, providing a basis for objective comparison. Values are derived from typical results reported in the chemical literature.
| Parameter | Method A1: Catalytic H₂ | Method A2: Fe/NH₄Cl | Method B: Fischer Esterification | Method C: Pd-Catalyzed Amination |
| Typical Yield | >95% | 85-95%[4] | 65-90%[15] | 70-95% |
| Purity | Very High | High | Good to High | Very High |
| Reaction Time | 2-8 hours | 4-12 hours[4][8] | 6-24 hours | 4-16 hours |
| Reagent Cost | Moderate (Catalyst) | Low (Fe powder)[8] | Very Low | Very High (Pd, Ligand) |
| Safety Concerns | High-pressure H₂ gas | Exothermic, H₂ evolution | Strong acids, heating | Air-sensitive reagents |
| Scalability | Excellent | Excellent | Good | Moderate |
| Environmental | Low waste (Green) | High metallic waste | Acidic waste stream | Potential heavy metal waste |
Experimental Protocols & Validation
To ensure scientific integrity, every protocol must be a self-validating system. The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques.
Workflow for Synthesis & Analysis
Caption: A generalized workflow from synthesis to final product validation.
Protocol Example: Iron-Mediated Reduction (Method A2)
This protocol is adapted from methodologies described for the reduction of similar nitro-aromatic esters.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl (3-nitrophenyl)acetate (1 equivalent). Add a suitable solvent system, such as a mixture of ethanol and water (e.g., 4:1 ratio).
-
Addition of Reagents: Add ammonium chloride (NH₄Cl, ~3 equivalents) to the solution and stir until dissolved. Heat the mixture to a gentle reflux (approx. 80-90 °C).
-
Iron Addition: Add iron powder (Fe, ~3-4 equivalents) to the refluxing solution in small portions over 30-60 minutes. The reaction is exothermic and may evolve hydrogen gas; careful, portion-wise addition is crucial to control the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with additional ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. Remove the organic solvent under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Product Validation Protocol
The trustworthiness of the synthesis is established by confirming the product's identity and purity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective. UV detection at a wavelength corresponding to the analyte's chromophore (e.g., 254 nm) allows for quantification against a standard of known concentration.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra will confirm the presence of the ethyl group, the methylene bridge, the substituted aromatic ring, and the newly formed amine group.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.[21]
Conclusion and Recommendations
The synthesis of this compound can be approached through several viable routes, each with a distinct profile of advantages and disadvantages.
-
For large-scale industrial production where cost and safety are paramount, the Iron-mediated reduction (Method A2) stands out as a highly advantageous route due to its low-cost reagents and avoidance of high-pressure hydrogenation.[8] Its main drawback is the generation of significant metallic waste.
-
For applications requiring the highest purity and a green chemistry profile , catalytic hydrogenation (Method A1) is the superior choice. It offers excellent yields and clean reaction conditions, provided the capital investment in high-pressure equipment is feasible.
-
For small-scale laboratory synthesis and educational purposes , the Fischer esterification (Method B) is a simple and cost-effective option, utilizing basic laboratory reagents and techniques.[14][15]
-
The Palladium-catalyzed amination (Method C) represents the cutting edge of C-N bond formation and is most suitable for synthesizing complex analogues or when other functional groups in the molecule are incompatible with the harsher conditions of other methods. Its high cost currently limits its application for the bulk synthesis of this specific intermediate.
The ultimate choice of synthetic route requires a careful analysis of project-specific priorities, including budget, scale, available equipment, and environmental considerations. This guide provides the foundational data and expert rationale to make that decision an informed one.
References
- Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ResearchGate.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Journal of the Chinese Chemical Society.
- III Analytical Methods.
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- Biosynth. 2-(3-Aminophenyl)
- Google Patents. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
- CORE. Palladium-Catalysed Amination of Electron-Deficient or Relatively Electron-Rich Benzo[b]thienyl Bromides.
- PubChem - NIH. Ethyl 2-(3-aminophenyl)
- Patsnap. Industrial preparation method for 3-amino phenylacetic acid - Eureka.
- Wiley Analytical Science. (2019, July 9).
- PubMed.
- ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?.
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
- eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- ResearchGate.
- 22.
- Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 4. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. escholarship.org [escholarship.org]
- 19. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. env.go.jp [env.go.jp]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2-(3-aminophenyl)acetate Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
In the realm of drug development and environmental monitoring, the ability to selectively detect and quantify a target molecule is paramount. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a powerful platform for the detection of small molecules, or haptens, such as "Ethyl 2-(3-aminophenyl)acetate" and its derivatives.[1][2] These small molecules, unable to elicit an immune response on their own, can be rendered immunogenic by conjugation to a larger carrier protein.[3][4][5] The resulting antibodies form the cornerstone of highly sensitive and specific detection methods.
However, the very structural similarities that define a class of chemical derivatives also pose a significant challenge: antibody cross-reactivity. This occurs when an antibody raised against a specific target molecule also binds to other, structurally related molecules.[6][7] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in validating the specificity of an immunoassay and ensuring the reliability of the generated data.[8]
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound derivatives. We will delve into the strategic design of haptens, the development of a competitive ELISA, and the systematic evaluation of antibody specificity against a panel of structurally related analogs. The experimental data presented herein, while illustrative, is grounded in established principles of immunochemistry and serves as a practical blueprint for researchers in the field.
Part 1: The Foundation - Hapten Design and Immunogen Preparation
The specificity of an antibody is fundamentally dictated by the structure of the hapten used to elicit the immune response.[9][10][11] A well-designed hapten will expose unique structural motifs of the target molecule to the immune system, thereby promoting the generation of highly specific antibodies. For our target molecule, this compound (Target Analyte A), the primary amino group and the ethyl acetate moiety are key features.
The synthesis of a suitable hapten for antibody production involves modifying the target molecule to introduce a linker arm with a reactive functional group (e.g., a carboxyl group) for conjugation to a carrier protein.[][13] The choice of the linker's attachment point and its length is critical to preserving the antigenic determinants of the hapten.[13]
Experimental Workflow: Hapten Synthesis and Immunogen Conjugation
Caption: Workflow for hapten synthesis and conjugation to carrier proteins.
Part 2: The Assay - Development of a Competitive ELISA
The competitive ELISA is the workhorse for quantifying small molecules.[1][14] In this format, the free analyte in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Principle of Competitive ELISA
Caption: Principle of competitive ELISA for small molecule detection.
Detailed Protocol: Competitive ELISA for this compound
-
Plate Coating:
-
Dilute the Hapten-BSA coating antigen to 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.[15]
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).[16]
-
-
Blocking:
-
Add 200 µL of blocking buffer (PBS with 1% BSA) to each well to block non-specific binding sites.[15]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (Target Analyte A) and the test derivatives in assay buffer (PBS with 0.1% BSA).
-
Add 50 µL of the standard or test derivative solutions to the appropriate wells.
-
Add 50 µL of the primary antibody (diluted in assay buffer to a pre-determined optimal concentration) to each well.
-
Incubate for 1 hour at 37°C.[15]
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[16]
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Part 3: Cross-Reactivity Assessment - Data Generation and Interpretation
The core of this study is the systematic evaluation of the antibody's binding affinity for a panel of structurally related derivatives of this compound.
Selection of Test Derivatives
The choice of derivatives to test is crucial for mapping the antibody's specificity. The selected compounds should probe the importance of different structural features of the parent molecule.
| Compound ID | Structure | Rationale for Inclusion |
| Target Analyte A | Ethyl 2-(3-aminophenyl )acetate | The primary target analyte. |
| Derivative B | Ethyl 2-(4-aminophenyl )acetate | Isomeric variation (para-substituted). |
| Derivative C | Ethyl 2-(2-aminophenyl )acetate | Isomeric variation (ortho-substituted). |
| Derivative D | Methyl 2-(3-aminophenyl)acetate | Variation in the ester group. |
| Derivative E | 2-(3-aminophenyl)acetic acid | Absence of the ester group. |
| Derivative F | Ethyl 2-[3-(aminomethyl )phenyl]acetate | Variation in the position of the amino group. |
| Derivative G | Aniline | Core aromatic amine structure. |
Data Analysis: IC50 and Percentage Cross-Reactivity
For each compound, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound's concentration. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from this curve using non-linear regression analysis.[14][17]
The percentage cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Target Analyte A / IC50 of Test Derivative) x 100
Illustrative Experimental Data
The following table summarizes the hypothetical results of our cross-reactivity study.
| Compound ID | Description | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte A | This compound | 10.5 | 100% |
| Derivative B | Ethyl 2-(4-aminophenyl)acetate | 85.2 | 12.3% |
| Derivative C | Ethyl 2-(2-aminophenyl)acetate | 150.7 | 7.0% |
| Derivative D | Mthis compound | 25.1 | 41.8% |
| Derivative E | 2-(3-aminophenyl)acetic acid | > 1000 | < 1% |
| Derivative F | Ethyl 2-[3-(aminomethyl)phenyl]acetate | 540.3 | 1.9% |
| Derivative G | Aniline | > 1000 | < 1% |
Interpretation of Results
The data presented in the table allows for a detailed analysis of the antibody's specificity:
-
High Specificity for the Parent Molecule: The antibody exhibits the highest affinity for Target Analyte A, as evidenced by the lowest IC50 value.
-
Positional Isomer Discrimination: The significant decrease in cross-reactivity for the para- (Derivative B) and ortho- (Derivative C) substituted isomers indicates that the position of the amino group on the phenyl ring is a critical determinant for antibody recognition.
-
Tolerance for Ester Group Variation: The moderate cross-reactivity with the methyl ester (Derivative D) suggests that while the ethyl group contributes to binding, it is not the primary recognition site.
-
Importance of the Ester Moiety: The negligible cross-reactivity with the corresponding carboxylic acid (Derivative E) highlights the crucial role of the intact ester group for antibody binding.
-
Strict Recognition of the Amino Phenyl Moiety: The very low cross-reactivity with Derivative F, where the amino group is attached to a methyl substituent, and with aniline (Derivative G) demonstrates that the antibody specifically recognizes the aminophenylacetic acid scaffold.
Conclusion: A Pathway to Validated Immunoassays
This guide has outlined a systematic approach to conducting cross-reactivity studies for small molecule derivatives, using this compound as a case study. The successful development of a specific immunoassay hinges on a logical progression from rational hapten design and immunogen synthesis to the meticulous execution and interpretation of competitive ELISA data.
By rigorously challenging the lead antibody with a panel of structurally related compounds, researchers can gain a deep understanding of its binding characteristics. This knowledge is indispensable for the validation of the immunoassay and for ensuring its fitness for purpose, whether in preclinical drug metabolism studies, environmental monitoring, or quality control applications. The principles and protocols detailed herein provide a robust framework for achieving the high degree of specificity required for confident and reliable small molecule quantification.
References
-
Cui, X., Jin, M., Du, P., Chen, G., Zhang, C., Zhang, Y., Shao, Y., & Wang, J. (2020). Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology, 31(1), 846-862. [Link]
-
Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. Retrieved January 18, 2026, from [Link]
-
Lombardi, G., Vismara, D., Gini, G., Salvaneschi, L., & Cusi, M. G. (1995). Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. Journal of immunological methods, 182(2), 185–194. [Link]
-
Li, Y., et al. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved January 18, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved January 18, 2026, from [Link]
-
Hnasko, R. (2021). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Antibodies, 10(2), 17. [Link]
-
Mowry, M. C., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1325-1328. [Link]
-
ResearchGate. (n.d.). Competitive ELISA and IC50 determination. Retrieved January 18, 2026, from [Link]
-
Chen, Y., et al. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Frontiers in Environmental Science, 10. [Link]
-
ResearchGate. (n.d.). Immunoassay Development for Environmental Analysis. Retrieved January 18, 2026, from [Link]
-
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 309(1-2), 93-103. [Link]
-
ResearchGate. (n.d.). Optimising a competitive ELISA for sensitivity? Retrieved January 18, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 18, 2026, from [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 values in nM by direct, competitive ELISA. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 18, 2026, from [Link]
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved January 18, 2026, from [Link]
-
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]
-
ResearchGate. (n.d.). Structure and synthetic route of hapten for histamine. Retrieved January 18, 2026, from [Link]
-
He, L., et al. (2022). Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment. Science of The Total Environment, 830, 154690. [Link]
-
Liu, B., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Molecules, 24(20), 3698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Ethyl 2-(3-aminophenyl)acetate in Synthesis
Introduction: The Strategic Value of a Versatile Intermediate
In the intricate landscape of pharmaceutical and materials science, the selection of starting materials and intermediates is a critical decision point, balancing cost, efficiency, safety, and ultimate performance. Ethyl 2-(3-aminophenyl)acetate, a seemingly simple aromatic amine, is a cornerstone building block for the synthesis of a diverse range of complex heterocyclic structures and active pharmaceutical ingredients (APIs).[1] Its utility stems from the dual reactivity of the amino group and the ester moiety, allowing for sequential and controlled modifications.
This guide provides a comprehensive cost-benefit analysis of incorporating this compound into your synthetic workflow. We will dissect the primary synthesis routes, offering a transparent comparison of their economic and practical implications. Furthermore, we will evaluate its performance against viable alternatives, supported by experimental protocols and data, to empower researchers and drug development professionals in making informed strategic decisions.
Part 1: The "Make or Buy" Decision - A Cost Analysis of Synthesis Routes
The primary and most direct route to this compound is through the reduction of its nitro precursor, ethyl 2-(3-nitrophenyl)acetate. The choice of reduction methodology is the most significant factor influencing the overall cost, yield, and environmental impact. The two most prevalent industrial and laboratory-scale methods are catalytic hydrogenation and the classic Béchamp reduction.
Method A: Catalytic Hydrogenation
This modern approach involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] It is renowned for its high selectivity and clean reaction profile, often yielding high-purity products with minimal side reactions.
-
Causality of Experimental Choice: The key advantage here is efficiency and purity. The catalyst provides a surface for the reaction, lowering the activation energy for the hydrogenation of the nitro group without affecting the ester functionality. The primary by-product is water, making purification significantly more straightforward than older methods. However, this comes at the cost of specialized equipment (high-pressure reactor) and the expense of the precious metal catalyst.
Method B: Béchamp Reduction
First described by Antoine Béchamp in 1854, this method utilizes iron metal in an acidic medium (e.g., hydrochloric or acetic acid) to reduce aromatic nitro compounds.[3][4][5] It remains a widely used method, particularly when cost is a primary driver, as iron is abundant and inexpensive.[5]
-
Causality of Experimental Choice: The Béchamp reduction is a classic example of a cost-effective, albeit less "green," chemical transformation.[5] Iron acts as the reducing agent, being oxidized in the process.[6] The reaction is robust and does not require high-pressure equipment. The main drawback is the formation of a significant amount of iron oxide/hydroxide sludge as a by-product, which can complicate product isolation and presents a waste disposal challenge.[4]
Diagram 1: Key Synthetic Pathways to this compound
Caption: Comparison of catalytic hydrogenation and Béchamp reduction pathways.
Quantitative Comparison of Synthesis Routes
The following table provides a side-by-side comparison of the key performance indicators for each synthesis method.
| Metric | Catalytic Hydrogenation (Pd/C) | Béchamp Reduction (Fe/HCl) |
| Reagent Cost | Low (H₂) to Moderate (Solvent) | Very Low (Iron, HCl)[5] |
| Catalyst Cost | High (Palladium is a precious metal) | N/A |
| Equipment | High (Requires high-pressure reactor) | Low (Standard glassware) |
| Typical Yield | High (>95%) | Good to High (80-95%) |
| Purity | Very High (Clean reaction) | Good (Requires thorough purification) |
| Safety | High (Handling of flammable H₂ gas) | Moderate (Corrosive acids)[7] |
| Waste | Low (Catalyst is recyclable, water by-product) | High (Iron oxide sludge)[5] |
| Work-up | Simple (Filtration of catalyst) | Complex (Filtration, neutralization, extraction)[4] |
Commercial Availability & Cost
For labs without the capacity or desire for in-house synthesis, this compound is commercially available from various suppliers. This provides a baseline for a "make vs. buy" analysis.
| Supplier | Purity | Quantity | Price (USD) |
| Sunway Pharm[8] | 97% | 1g | $89.00 |
| Sunway Pharm[8] | 97% | 5g | $255.00 |
| Achmem[9] | 97% | 1g | $93.00 |
| Achmem[9] | 97% | 5g | $289.00 |
Note: Prices are subject to change and are provided for illustrative purposes.
Part 2: Performance & Alternatives in Drug Development
The "benefit" of using this compound lies in its utility as a versatile synthon. The meta-substitution pattern of the amino and ethyl acetate groups provides a specific steric and electronic profile that is often crucial for achieving desired biological activity in the final molecule.
Role in Synthesis Workflow
The amino group serves as a nucleophile or a site for diazotization, while the ester can be hydrolyzed, reduced, or used in condensation reactions. This allows for the construction of complex scaffolds, particularly fused heterocyclic systems like quinolines and benzothiazoles, which are common motifs in medicinal chemistry.[10]
Diagram 2: Role of Intermediates in Drug Discovery Workflow
Sources
- 1. qcc.edu [qcc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - CAS:52273-79-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. achmem.com [achmem.com]
- 10. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 2-(3-aminophenyl)acetate for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(3-aminophenyl)acetate, a substituted aromatic amine commonly used in synthetic chemistry. By understanding the chemical properties and associated hazards of this compound, we can implement a disposal strategy that is both safe and compliant with regulatory standards.
The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, emphasizing a proactive approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this chemical as part of their work.
Immediate Safety and Hazard Assessment
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity. While a comprehensive Safety Data Sheet (SDS) for this specific chemical is not always readily available, the known hazards associated with similar aromatic amines and available data necessitate treating it as a hazardous substance.
Based on available information, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[2]
Essential Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 52273-79-7 | [1] |
| Molecular Formula | C10H13NO2 | [3] |
| Hazard Statements | H302, H315, H319, H332 | [1] |
| Required PPE | Safety goggles, lab coat, chemical-resistant gloves (Nitrile gloves are often used, but it is crucial to consult the glove manufacturer's compatibility chart) | [4] |
| Primary Disposal Route | Licensed Hazardous Waste Management Company | |
| Incompatible Materials | Strong oxidizing agents, acids, and alkalis | [5][6] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[7] This ensures compliance with all federal, state, and local environmental regulations.[5][8]
Waste Segregation and Collection
-
Isolate the Waste: Immediately segregate waste this compound from other laboratory waste streams to prevent accidental mixing and potentially hazardous reactions.[2][7] Aromatic amines should be kept separate from acids, oxidizers, and other incompatible materials.[2]
-
Use a Designated, Compatible Container: Collect the chemical waste in a robust, chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a tightly fitting cap to prevent the release of vapors.[2][7]
-
Do Not Mix Wastes: Never mix this compound with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]
Labeling of Waste Containers
Proper labeling is a critical step in the waste disposal process and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled.[12] The label should be clearly visible and legible.
-
Complete and Accurate Information: The label must include the following information:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first waste was added)
-
The name of the principal investigator or responsible person
-
Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and cool area.[7][8] This area should be away from direct sunlight, heat sources, and ignition sources.[5][13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[12] The secondary containment should be made of a material compatible with the chemical.
-
Limited Accumulation Time: Be aware of the maximum allowable accumulation time for hazardous waste in your laboratory, as stipulated by EPA regulations and your institution's policies.[14][15]
Arranging for Professional Disposal
-
Contact Your EHS Department: Once the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal company.[7]
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any required documentation or online forms.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: If the spilled material is flammable, eliminate all sources of ignition.[16]
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] A vapor respirator may be necessary for larger spills or in areas with inadequate ventilation.[5]
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the liquid.[12][16]
-
Collect and Dispose of as Hazardous Waste: Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.[12][16] Label the container appropriately and arrange for its disposal through your EHS department.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard.
- Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate.
- Princeton University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Princeton University Environmental Health and Safety.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (2025). Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals.
- Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate.
- The National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations.
- Achmem. (n.d.). This compound.
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - Ethyl 4-aminophenylacetate.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Guidechem. (n.d.). ethyl 2-(4-aminophenyl)acetate (cas 59235-35-7) SDS/MSDS download.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
Sources
- 1. achmem.com [achmem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. This compound | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. international.skcinc.com [international.skcinc.com]
- 5. ehs.com [ehs.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
- 16. greenfield.com [greenfield.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
